2-(2,5-Dichlorobenzamido)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,5-dichlorobenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c10-5-1-2-7(11)6(3-5)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUAUZSWGMQPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602726 | |
| Record name | N-(2,5-Dichlorobenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667403-46-5 | |
| Record name | N-(2,5-Dichlorobenzoyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667403465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,5-Dichlorobenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,5-DICHLOROBENZOYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQH7JVD5TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(2,5-Dichlorobenzamido)acetic acid chemical properties
An In-Depth Technical Guide to 2-(2,5-Dichlorobenzamido)acetic acid
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No: 667403-46-5), a key intermediate in the synthesis of the antineoplastic agent Ixazomib. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry. It consolidates critical data on the compound's synthesis, purification, and analytical characterization, including detailed experimental protocols and spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry). The guide emphasizes the causal relationships behind experimental procedures and provides a framework for the reliable use of this compound in a research and development setting.
Introduction and Strategic Importance
This compound, also known as N-(2,5-dichlorobenzoyl)glycine, is a specialized amino acid derivative. While not a therapeutic agent itself, it holds significant strategic importance in pharmaceutical manufacturing as the penultimate precursor to Ixazomib.[1] Ixazomib is a second-generation, reversible proteasome inhibitor approved for the treatment of multiple myeloma.[2] The synthesis of Ixazomib involves the critical amide bond formation between this compound and an (R)-leucine boronic acid derivative.[3] Therefore, ensuring the purity, identity, and quality of this intermediate is paramount for the successful and efficient synthesis of the final active pharmaceutical ingredient (API). This guide provides the foundational chemical knowledge required for its effective handling, analysis, and application.
Compound Identification and Chemical Structure
The fundamental identity of a chemical compound is established by a consistent set of identifiers and its unambiguous structure.
Caption: 2D Structure of this compound
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| IUPAC Name | 2-[(2,5-dichlorobenzoyl)amino]acetic acid | [4] |
| CAS Number | 667403-46-5 | [2][5] |
| Molecular Formula | C₉H₇Cl₂NO₃ | [5][6] |
| Molecular Weight | 248.06 g/mol | [5] |
| Synonyms | N-(2,5-Dichlorobenzoyl)glycine, Ixazomib Impurity 8/9, Ixazomib Metabolite M12 | [4][7] |
| SMILES | C1=CC(=C(C=C1Cl)C(=O)NCC(=O)O)Cl | [4] |
| InChIKey | HKUAUZSWGMQPOK-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing Protocol
The most direct and widely cited synthesis of this compound is a variation of the Schotten-Baumann reaction. This involves the acylation of the amino group of glycine with 2,5-dichlorobenzoyl chloride under basic aqueous conditions. The use of a biphasic system (THF/water) and careful pH control is critical for maximizing yield and minimizing the hydrolysis of the acid chloride starting material.
Underlying Rationale (Expertise & Trustworthiness)
-
Choice of Base (NaOH): Sodium hydroxide serves two purposes: it deprotonates the glycine, making the amino group a more potent nucleophile, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
pH Control: Maintaining a high pH (e.g., pH 11) is crucial.[2] If the pH drops too low, the glycine amino group becomes protonated and non-nucleophilic. Conversely, excessively high concentrations of hydroxide can accelerate the competing hydrolysis of the 2,5-dichlorobenzoyl chloride.
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C) minimizes side reactions, including the hydrolysis of the acid chloride, and improves the selectivity of the acylation reaction.[2]
-
Purification (Recrystallization): The product precipitates upon acidification. Recrystallization from water is an effective and economical method for purification, leveraging the compound's lower solubility in cold water compared to impurities.[2]
Caption: Synthesis and Purification Workflow
Detailed Experimental Protocol
The following protocol is adapted from patent literature and represents a robust method for laboratory-scale synthesis.[2]
-
Preparation: In a jacketed reaction vessel, dissolve glycine (21.5 g, 286 mmol) in water (437 mL). Add 2.0 M NaOH solution (130 mL) and cool the mixture to 0 °C with vigorous stirring.
-
Acylation: Separately, prepare a solution of 2,5-dichlorobenzoyl chloride (50.0 g, 239 mmol) in tetrahydrofuran (THF, 75 mL).
-
Controlled Addition: Add the 2,5-dichlorobenzoyl chloride solution dropwise to the glycine solution over approximately 45-60 minutes. Critically, maintain the internal temperature at 0 ± 10 °C throughout the addition.
-
pH Maintenance: During the addition, continuously monitor the pH. Maintain the pH at 11.0 ± 0.2 by the concurrent dropwise addition of a 2.0 M NaOH solution using a pH controller or manual titration.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0 ± 10 °C for an additional 2 hours, ensuring the pH remains stable at 11.0.
-
Precipitation: Acidify the reaction mixture by slowly adding 2.0 M HCl solution until the pH is below 2. Control the temperature to below 5 °C during acidification to ensure complete precipitation. A thick white precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration, washing the filter cake with cold deionized water.
-
Purification: Transfer the crude solid to a suitable flask and recrystallize from hot water to yield N-(2,5-dichlorobenzoyl)glycine as a white crystalline solid.
-
Drying: Dry the purified solid under vacuum at 50-60 °C to a constant weight. (Typical yield: ~52%).[2]
Physicochemical Properties
The physical properties of the compound are essential for handling, formulation, and process design.
Table 2: Physicochemical Data
| Property | Value | Notes / Source |
| Appearance | White crystalline solid | [2] |
| Melting Point | 173.3 °C | Experimentally determined.[2] Note: Some commercial suppliers report lower ranges (120-125 °C), which may indicate polymorphism or impurities.[3] |
| Boiling Point | 420.6 ± 45.0 °C at 760 mmHg | Predicted value.[5] |
| Density | 1.5 ± 0.1 g/cm³ | Predicted value.[5] |
| Solubility | Insoluble in water. Soluble in polar organic solvents. | Expected behavior based on structure. The carboxylic acid and amide groups suggest solubility in solvents like DMSO, DMF, and alcohols, while the dichlorophenyl ring limits aqueous solubility.[7] |
| Topological Polar Surface Area (TPSA) | 66.40 Ų | Calculated.[5] |
| LogP | 1.26 | Calculated.[5] |
Spectroscopic and Analytical Data
Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. The data presented here are based on experimental findings.[2]
¹H NMR Spectroscopy
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS)
-
Interpretation: The spectrum clearly shows all expected protons. The carboxylic acid proton is a broad singlet at a very high chemical shift. The amide proton appears as a triplet due to coupling with the adjacent CH₂ group. The three aromatic protons appear in their expected region, and the glycine CH₂ protons are a doublet, also due to coupling with the amide N-H.
Table 3: ¹H NMR Peak Assignments (300 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 12.72 | bs | - | 1H | -COOH (Carboxylic acid proton) |
| 8.89 | t | 6.0 | 1H | -NH- (Amide proton) |
| 7.54 | m | - | 2H | Ar-H (Aromatic protons) |
| 7.48 | m | - | 1H | Ar-H (Aromatic proton) |
| 3.93 | d | 6.0 | 2H | -CH₂- (Glycine α-protons) |
¹³C NMR Spectroscopy
-
Solvent: DMSO-d₆
-
Interpretation: The spectrum displays eight distinct carbon signals, consistent with the molecular structure. The two carbonyl carbons (amide and carboxylic acid) are clearly visible in the downfield region (>165 ppm). The six aromatic carbons are resolved, and the glycine α-carbon appears around 41.6 ppm.
Table 4: ¹³C NMR Peak Assignments (75 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 171.4 | -COOH (Carboxylic acid carbonyl) |
| 165.9 | -C(=O)NH- (Amide carbonyl) |
| 138.2 | Ar-C (Quaternary) |
| 132.2 | Ar-C (Quaternary) |
| 131.4 | Ar-CH |
| 129.6 | Ar-CH |
| 129.3 | Ar-CH |
| 41.6 | -CH₂- (Glycine α-carbon) |
Mass Spectrometry
Mass spectrometry confirms the molecular weight and elemental composition. The presence of two chlorine atoms gives a highly characteristic isotopic pattern (M, M+2, M+4) with an approximate intensity ratio of 9:6:1, which is a definitive analytical signature.
Table 5: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 248.0 | 248.0 |
| [M+Na]⁺ | 270.0 | 270.2 |
Infrared (IR) Spectroscopy
Table 6: Predicted IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 | N-H stretch | Amide (Amide II) |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1650 | C=O stretch | Amide (Amide I) |
| ~1550 | N-H bend | Amide (Amide II) |
| 800 - 600 | C-Cl stretch | Aryl Halide |
Application in Drug Development: The Path to Ixazomib
The sole high-value application of this compound is its role as the key building block for Ixazomib. The carboxylic acid moiety is activated and then coupled with the free amine of (R)-1-(boronic acid pinacol ester)-leucine to form the final peptide bond, yielding the Ixazomib precursor.
Caption: Final coupling step in Ixazomib synthesis.
The choice of coupling reagents like TBTU or EDCI/HOBt is critical to facilitate the amide bond formation efficiently and without racemization of the chiral center in the leucine fragment.[2]
Handling, Storage, and Safety
-
Handling: As with all laboratory chemicals, use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at reduced temperatures (-4°C to -20°C) is recommended.[8]
-
Safety: The compound is an organic acid and contains a dichlorinated aromatic ring. It should be treated as potentially irritating to the eyes, skin, and respiratory system. Refer to the supplier's Safety Data Sheet (SDS) for complete hazard information.
Conclusion
This compound is a well-characterized compound whose chemical properties are defined by its dichlorobenzoyl and glycine moieties. Its synthesis is straightforward, and its structure can be unequivocally confirmed by standard analytical techniques, particularly NMR and Mass Spectrometry. The detailed data and protocols provided in this guide offer a reliable foundation for its use in the synthesis of Ixazomib, enabling researchers and process chemists to proceed with a high degree of confidence in the quality and identity of this critical pharmaceutical intermediate.
References
- 1. rsc.org [rsc.org]
- 2. CHEMBRDG-BB 7959525 | 667403-46-5 [chemicalbook.com]
- 3. Best CAS No.667403-46-5 Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]
- 4. N-(2,5-Dichlorobenzoyl)glycine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. N-(2,5-Dichlorobenzoyl)glycine | CAS#:667403-46-5 | Chemsrc [chemsrc.com]
- 6. N-(2,5-Dichlorobenzoyl)glycine | C9H7Cl2NO3 | CID 20119565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 667403-46-5: N-[(2,5-dichlorophenyl)carbonyl]glycine [cymitquimica.com]
- 8. 667403-46-5|N-(2,5-Dichlorobenzoyl)glycine|N-(2,5-Dichlorobenzoyl)glycine|-范德生物科技公司 [bio-fount.com]
An In-depth Technical Guide to the Synthesis and Application of 2-(2,5-Dichlorobenzamido)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,5-Dichlorobenzamido)acetic acid, also known as N-(2,5-dichlorobenzoyl)glycine, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the proteasome inhibitor, Ixazomib.[1] Ixazomib is an important therapeutic agent used in the treatment of multiple myeloma.[2][3] The synthesis of this intermediate is a pivotal step that dictates the purity and overall yield of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the mechanism of action in the synthesis of this compound, its significance in drug development, and a detailed experimental protocol for its preparation.
The Core Synthesis: A Nucleophilic Acyl Substitution
The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction.[4][5] Specifically, it is often carried out under Schotten-Baumann conditions, which are amenable to the acylation of amines.[6][7] The reaction involves the nucleophilic attack of the amino group of glycine on the electrophilic carbonyl carbon of 2,5-dichlorobenzoyl chloride.
Mechanism of Action in Synthesis
The reaction proceeds through a well-established two-step addition-elimination mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of glycine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of 2,5-dichlorobenzoyl chloride. This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[5]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. This results in the formation of the amide bond.
The Crucial Role of a Base
The Schotten-Baumann reaction is typically performed in the presence of a base, such as sodium hydroxide or triethylamine.[8][9] The base plays a dual, critical role in this synthesis:
-
Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the unreacted glycine. If the amino group of glycine is protonated to form an ammonium salt, it loses its nucleophilicity and can no longer react with the acyl chloride.[9]
-
Driving the Equilibrium: By neutralizing the HCl, the base effectively removes a product from the reaction mixture, thereby driving the equilibrium towards the formation of the amide product according to Le Chatelier's principle.
Significance in Drug Development: The Gateway to Ixazomib
This compound is a key building block in the multi-step synthesis of Ixazomib.[1][10] Ixazomib is a potent, selective, and reversible proteasome inhibitor.[11] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins. In cancer cells, particularly multiple myeloma cells, the inhibition of the proteasome leads to an accumulation of regulatory proteins, which in turn induces cell cycle arrest and apoptosis (programmed cell death).[3][8]
The synthesis of Ixazomib involves the coupling of this compound with a boronic acid-containing fragment. The structural integrity and purity of the this compound intermediate are therefore paramount to the successful and efficient synthesis of the final drug substance.
Visualizing the Synthesis and its Application
Synthesis of this compound
Caption: The synthetic pathway of this compound.
Logical Workflow: From Intermediate to Anticancer Drug
Caption: The role of the title compound in the development of Ixazomib.
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Glycine
-
2,5-Dichlorobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Preparation of Glycine Solution: In a 250 mL round-bottom flask, dissolve glycine (1.0 equivalent) in a 1M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Preparation of Acyl Chloride Solution: In a separate flask, dissolve 2,5-dichlorobenzoyl chloride (1.05 equivalents) in dichloromethane.
-
Reaction: Slowly add the 2,5-dichlorobenzoyl chloride solution to the cold glycine solution dropwise via a dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with 1M HCl to remove any unreacted base and then with brine.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL) to recover any dissolved product.
-
Combine all organic layers.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound as a white solid.
-
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₉H₇Cl₂NO₃ | |
| Molecular Weight | 248.06 g/mol | [12] |
| Appearance | White to off-white solid | |
| Typical Yield | 85-95% | |
| Melting Point | 168-172 °C |
Conclusion
The synthesis of this compound is a well-established and efficient process rooted in the fundamental principles of nucleophilic acyl substitution. Its role as a pivotal intermediate in the production of the anticancer drug Ixazomib underscores its importance in the pharmaceutical industry. A thorough understanding of the reaction mechanism, the function of reagents, and a robust experimental protocol are essential for the successful and scalable synthesis of this valuable compound. This guide provides the necessary technical details to empower researchers and drug development professionals in their pursuit of advancing cancer therapeutics.
References
- 1. ias.ac.in [ias.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. jk-sci.com [jk-sci.com]
- 6. byjus.com [byjus.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google Patents [patents.google.com]
- 11. US4126628A - Acylation of amino acids - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
Spectroscopic Profile of 2-(2,5-Dichlorobenzamido)acetic acid: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(2,5-Dichlorobenzamido)acetic acid, a key intermediate in pharmaceutical synthesis. While experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural confirmation and analytical characterization of this compound.
Introduction: The Importance of Spectroscopic Characterization
In the realm of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed portrait of the molecule's atomic connectivity and functional groups.
This compound is an N-acylglycine derivative. Its structure comprises a dichlorinated benzene ring, a secondary amide linkage, and a carboxylic acid moiety. This combination of functional groups gives rise to a distinct spectroscopic fingerprint that can be predicted and, when an experimental sample is available, verified. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing the rationale behind the predictions and the experimental protocols to acquire such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals, we can deduce the precise arrangement of atoms.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methylene protons of the glycine unit, the amide proton, and the carboxylic acid proton. The use of an aprotic polar solvent like DMSO-d₆ is crucial for observing the exchangeable protons of the amide and carboxylic acid groups.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange.[2] |
| ~9.0 | Triplet | 1H | -NH- | The amide proton is coupled to the adjacent methylene protons, resulting in a triplet. Its chemical shift is influenced by hydrogen bonding. |
| ~7.7 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded by the carbonyl's anisotropic effect and the adjacent chlorine atom. |
| ~7.6 | Doublet of Doublets | 1H | Ar-H | Aromatic proton para to the carbonyl group, showing coupling to two other aromatic protons. |
| ~7.5 | Doublet | 1H | Ar-H | Aromatic proton meta to the carbonyl group. |
| ~4.0 | Doublet | 2H | -CH₂- | Methylene protons are coupled to the amide proton, resulting in a doublet. They are deshielded by the adjacent nitrogen and the carboxylic acid group.[3] |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[4] |
| ~166 | -C=O (Amide) | The amide carbonyl carbon is also deshielded, appearing slightly upfield from the carboxylic acid carbon.[4] |
| ~138 | Ar-C (quaternary) | Aromatic carbon attached to the carbonyl group. |
| ~132 | Ar-C (quaternary) | Aromatic carbon attached to a chlorine atom. |
| ~131 | Ar-CH | Aromatic methine carbon. |
| ~130 | Ar-C (quaternary) | Aromatic carbon attached to a chlorine atom. |
| ~129 | Ar-CH | Aromatic methine carbon. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~42 | -CH₂- | The methylene carbon is in the aliphatic region, deshielded by the adjacent nitrogen and carbonyl group.[5] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Logical Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be rich in information, with characteristic bands for the carboxylic acid, amide, and aromatic functionalities.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) | The very broad nature of this band is due to strong hydrogen bonding between carboxylic acid molecules.[6] |
| ~3300 | Medium | N-H stretch (Amide) | Secondary amides typically show a single N-H stretching band.[7] |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer.[8] |
| ~1660 | Strong | C=O stretch (Amide I band) | The amide carbonyl stretch is a strong and characteristic absorption.[9] |
| ~1550 | Medium | N-H bend (Amide II band) | This band arises from a combination of N-H bending and C-N stretching.[9] |
| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic) | These absorptions are characteristic of the benzene ring. |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[6] |
| ~800-900 | Strong | C-H out-of-plane bend (Aromatic) | The position of this band can give information about the substitution pattern on the benzene ring. |
| ~700-800 | Strong | C-Cl stretch | Stretching vibrations of the carbon-chlorine bonds. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be from 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can give valuable clues about the molecule's structure.
Predicted Mass Spectrum Data
For this compound, we would expect to see a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern due to the presence of two chlorine atoms.[10][11]
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Ion Structure | Rationale for Formation |
| 247, 249, 251 | [M]⁺ | Molecular ion. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |
| 173, 175, 177 | [Cl₂C₆H₃CO]⁺ | Loss of the glycine moiety (-NHCH₂COOH) via cleavage of the amide C-N bond. This is a common fragmentation pathway for amides. |
| 75 | [NH₂CH₂COOH]⁺ | Glycine cation radical. |
| 74 | [NHCH₂CO]⁺ | Fragment from the glycine moiety. |
Proposed Fragmentation Pathway
The primary fragmentation is expected to occur at the amide bond, which is often the most labile bond in such structures under electron ionization (EI) conditions.
Caption: Proposed mass spectrometry fragmentation of this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Electron Ionization (EI): Introduce a small amount of the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium acetate) and introduce it into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC).
-
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is recommended for accurate mass measurements to confirm the elemental composition.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
-
The mass range should be set appropriately (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms. Identify the major fragment ions and propose a fragmentation pathway consistent with the molecule's structure.
Conclusion
The predicted spectroscopic data presented in this guide provides a robust framework for the analytical characterization of this compound. The combination of NMR, IR, and MS techniques offers a multi-faceted approach to structural elucidation, ensuring a high degree of confidence in the identity and purity of this important chemical entity. The provided protocols represent standard, validated methods for acquiring high-quality spectroscopic data. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently synthesize, identify, and utilize this compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. bmse000089 Glycine at BMRB [bmrb.io]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to the Role of 2-(2,5-Dichlorobenzamido)acetic Acid in the Synthesis of Ixazomib
This document provides an in-depth technical analysis of 2-(2,5-Dichlorobenzamido)acetic acid, a pivotal intermediate in the manufacturing of Ixazomib. We will explore its synthesis, its critical role in the molecular architecture of the final drug, and the chemical logic underpinning its use in the production of the first orally available proteasome inhibitor.
Introduction: Ixazomib and the Significance of Its Synthesis
Ixazomib, marketed as Ninlaro®, represents a significant advancement in the treatment of multiple myeloma. As the first orally administered proteasome inhibitor, it offers a more convenient treatment regimen compared to its intravenously administered predecessors.[1][2][3] Ixazomib functions by reversibly inhibiting the chymotrypsin-like activity of the beta 5 (β5) subunit of the 20S proteasome, a key cellular complex responsible for protein degradation.[2][4][5] This inhibition disrupts protein homeostasis, leading to apoptosis in cancerous myeloma cells.
The synthesis of a complex pharmaceutical agent like Ixazomib is a multi-step process reliant on the efficient and high-purity production of key building blocks. One such cornerstone is this compound, also known as N-(2,5-dichlorobenzoyl)glycine.[6][7] This guide will elucidate the synthesis of this intermediate and its subsequent coupling to form the backbone of the Ixazomib molecule.
The Core Intermediate: Synthesis of this compound
The synthesis of this compound is a foundational step in the overall Ixazomib production pathway. The molecule itself is a derivative of the simplest amino acid, glycine, acylated with a dichlorinated benzoyl group. This structure provides the N-terminal cap of the final peptide-like drug.
Synthetic Strategy: The Schotten-Baumann Reaction
The most direct and industrially scalable method for preparing this intermediate is through a variation of the Schotten-Baumann reaction. This classic organic reaction involves the acylation of an amine with an acid chloride in the presence of a base. In this specific application, glycine is acylated by 2,5-dichlorobenzoyl chloride.
Causality of Experimental Choices:
-
Reactants: Glycine, a readily available and inexpensive amino acid, serves as the amine source. 2,5-dichlorobenzoyl chloride is the activated acylating agent. The use of an acid chloride is deliberate; it is highly reactive and drives the reaction to completion efficiently at low temperatures.
-
Reaction Conditions: The reaction is performed in a two-phase system (aqueous/organic) or an aqueous medium under basic conditions.[8][9] A base, typically sodium hydroxide, is crucial for two reasons: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, and it deprotonates the amino group of glycine, enhancing its nucleophilicity.
-
Temperature Control: Maintaining a low temperature (e.g., 0-5°C) is critical to mitigate the primary competing side reaction: the hydrolysis of the highly reactive 2,5-dichlorobenzoyl chloride by water.[8]
Experimental Protocol: Synthesis of this compound
The following protocol is a representative, self-validating system for the synthesis of the target intermediate.
-
Preparation: A solution of glycine is prepared in an aqueous solution of sodium hydroxide. The mixture is chilled in an ice bath to an internal temperature of 0-5°C.
-
Acylation: 2,5-dichlorobenzoyl chloride is added portion-wise to the chilled glycine solution over a period of 30-60 minutes. The rate of addition is controlled to maintain the temperature below 10°C. The pH of the reaction mixture is monitored and maintained in the alkaline range (pH 9-11) by the concurrent addition of a sodium hydroxide solution.
-
Reaction Monitoring: The reaction is stirred vigorously at 0-5°C until completion, which is typically confirmed by High-Performance Liquid Chromatography (HPLC) analysis showing the disappearance of the starting materials.
-
Work-up and Isolation: Once complete, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2. This protonates the carboxylate, causing the desired product, this compound, to precipitate out of the solution as a solid.
-
Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the final intermediate.
Data Presentation
| Parameter | Value / Condition | Rationale |
| Reactant 1 | Glycine | Provides the amino-acetic acid backbone. |
| Reactant 2 | 2,5-Dichlorobenzoyl Chloride | Highly reactive acylating agent for efficient amide bond formation.[8] |
| Solvent | Water / Dichloromethane | Aqueous phase for dissolving glycine salt; optional organic phase for acid chloride. |
| Base | Sodium Hydroxide (NaOH) | Neutralizes HCl byproduct and activates the glycine nucleophile. |
| Temperature | 0-5°C | Minimizes hydrolysis of the acid chloride, maximizing yield.[8] |
| Typical Yield | >90% | High efficiency due to the reactive nature of the starting materials. |
Visualization: Synthesis Pathway of the Intermediate
Caption: Synthesis of the key intermediate via the Schotten-Baumann reaction.
The Role of the Intermediate in the Ixazomib Synthesis Pathway
With the core intermediate, this compound, synthesized in high purity, the next stage involves its coupling with the second key fragment of Ixazomib. This second fragment is a chiral boronic acid derivative, specifically a protected form of [(1R)-1-amino-3-methylbutyl]boronic acid.[4]
The Peptide Coupling Reaction
The central transformation is the formation of a peptide (amide) bond between the carboxylic acid group of our intermediate and the free amino group of the boronate fragment.
Causality of Experimental Choices:
-
Challenge: Directly reacting a carboxylic acid and an amine to form an amide bond requires harsh conditions (high temperatures) and is generally inefficient.
-
Solution: Coupling Reagents: To overcome this, peptide coupling reagents are employed. These reagents activate the carboxylic acid group of this compound, converting it into a reactive ester or similar species that is highly susceptible to nucleophilic attack by the amine of the boronate fragment.
-
Common Reagents: Patents for Ixazomib synthesis frequently cite the use of reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like DIPEA (Diisopropylethylamine) or N-methylmorpholine.[5][8] While effective, these reagents can be costly and their byproducts (e.g., HOBt) can complicate purification on an industrial scale.[8]
-
Process Optimization: For large-scale manufacturing, alternative coupling agents such as cyclic triphosphonic anhydrides (T3P®) have been explored to improve process efficiency and reduce costs.[5]
Experimental Protocol: Peptide Coupling and Final Steps
-
Activation: this compound, the protected boronate amine fragment (often as a salt, e.g., trifluoroacetate salt), and a base (e.g., DIPEA) are dissolved in a suitable aprotic solvent like dichloromethane or dimethylformamide.[8] The mixture is cooled (e.g., to 0°C).
-
Coupling: The coupling reagent (e.g., TBTU) is added to the cooled solution. The reaction is stirred until HPLC analysis indicates the formation of the protected Ixazomib molecule is complete.
-
Work-up: The reaction is quenched, and the mixture is subjected to a series of aqueous washes to remove the coupling byproducts and residual base.[8] The organic layer is then concentrated.
-
Deprotection: The resulting protected Ixazomib is treated with an agent like (2-methylpropyl)boronic acid in a solvent mixture (e.g., methanol/hexane) to remove the boronic acid protecting group (e.g., pinanediol), yielding the free boronic acid form of Ixazomib.[8]
-
Salt Formation: The final Ixazomib free acid is reacted with citric acid in a solvent such as ethyl acetate to form Ixazomib Citrate, the stable, crystalline form of the drug used in the final pharmaceutical formulation.[1][8] This prodrug ester rapidly hydrolyzes to the active Ixazomib form under physiological conditions.[2][5]
Visualization: Overall Ixazomib Synthesis Workflow
References
- 1. US10118937B1 - Process for preparing ixazomib citrate and intermediates therefor - Google Patents [patents.google.com]
- 2. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ixazomib - the first oral proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2019038406A1 - Process for making ixazomib or intermediates therefor - Google Patents [patents.google.com]
- 6. N-(2,5-Dichlorobenzoyl)glycine | C9H7Cl2NO3 | CID 20119565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(2,5-Dichlorobenzoyl)glycine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. WO2018158697A1 - A process for the preparation of ixazomib citrate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 2-(2,5-Dichlorobenzamido)acetic acid: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,5-Dichlorobenzamido)acetic acid, also known as N-(2,5-dichlorobenzoyl)glycine, is a key chemical intermediate with significant applications in pharmaceutical research and development. Its structural motif is found in various biologically active molecules, making its efficient and reliable synthesis a topic of considerable interest to the scientific community. This guide provides an in-depth exploration of the primary and alternative synthetic routes to this compound, focusing on the selection of starting materials, detailed experimental protocols, and the underlying chemical principles.
Core Synthesis Strategy: Acylation of Glycine
The most direct and widely employed method for the synthesis of this compound is the N-acylation of glycine. This approach involves the formation of an amide bond between the amino group of glycine and the carbonyl group of a 2,5-dichlorobenzoyl moiety. The choice of the acylating agent is the primary determinant of the specific reaction conditions and overall efficiency.
Primary Route: Schotten-Baumann Reaction
The reaction of an acyl chloride with an amine in the presence of a base is a classic and robust method for amide synthesis, known as the Schotten-Baumann reaction.[1][2] In the context of synthesizing this compound, this involves the reaction of 2,5-dichlorobenzoyl chloride with glycine under aqueous alkaline conditions.
Causality of Experimental Choices:
The Schotten-Baumann conditions are particularly well-suited for this transformation for several key reasons:
-
High Reactivity of Acyl Chloride: 2,5-Dichlorobenzoyl chloride is a highly reactive electrophile due to the electron-withdrawing nature of the chlorine atoms and the excellent leaving group ability of the chloride ion.[3][4] This high reactivity ensures a rapid and efficient reaction with the nucleophilic amino group of glycine.
-
Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. The presence of a base, typically sodium hydroxide, is crucial to neutralize the HCl.[5] This prevents the protonation of the unreacted glycine, which would render it non-nucleophilic and halt the reaction. Maintaining a basic pH is essential for driving the reaction to completion.[6]
-
Biphasic System: Often, the reaction is carried out in a biphasic system (e.g., an organic solvent and water), which can help to minimize the hydrolysis of the highly reactive acyl chloride by the aqueous base.[7]
Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic carbonyl carbon of 2,5-dichlorobenzoyl chloride. This forms a tetrahedral intermediate.[1]
-
Chloride Ion Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by the base (hydroxide ion) to yield the final product, this compound, as its sodium salt.
-
Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the final product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
Glycine
-
2,5-Dichlorobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated and dilute)
-
Water (distilled or deionized)
-
Suitable organic solvent (e.g., Dichloromethane or Tetrahydrofuran, optional)
Procedure:
-
Preparation of Glycine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add 2,5-dichlorobenzoyl chloride (1.0-1.2 equivalents) to the chilled glycine solution with vigorous stirring. The acyl chloride can be added neat or as a solution in a suitable organic solvent. Maintain the temperature below 10 °C during the addition.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of this compound should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum to a constant weight.
Alternative Synthesis Strategies
Alternative Route: Amide Coupling from 2,5-Dichlorobenzoic Acid
This method involves the direct coupling of 2,5-dichlorobenzoic acid with glycine (or a protected form of glycine, such as a glycine ester) using a coupling agent.[8][9]
Common Coupling Agents:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[7][8]
-
Uronium/Guanidinium Salts: Reagents like HATU, HBTU, and PyBOP are also effective and can often lead to higher yields and reduced side reactions.[]
Advantages over the Acyl Chloride Route:
-
Milder Conditions: Coupling reactions can often be carried out under milder, non-aqueous conditions.
-
Avoids Acyl Chloride Synthesis: This route starts from the more stable and often more readily available carboxylic acid.
Disadvantages:
-
Cost of Reagents: Coupling agents can be expensive, especially on a large scale.
-
Byproduct Removal: The byproducts of coupling reactions (e.g., dicyclohexylurea from DCC) can sometimes be difficult to remove completely.[8]
Preparation of Starting Materials
For laboratories where 2,5-dichlorobenzoyl chloride is not commercially available or an in-house synthesis is preferred, it can be readily prepared from 2,5-dichlorobenzoic acid.
Protocol 2: Synthesis of 2,5-Dichlorobenzoyl Chloride
Materials:
-
2,5-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
An inert solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), suspend 2,5-dichlorobenzoic acid (1.0 equivalent) in an inert solvent.
-
Addition of Reagents: Add a catalytic amount of DMF, followed by the slow addition of thionyl chloride (1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases. The reaction mixture should become a clear solution.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2,5-dichlorobenzoyl chloride can be purified by vacuum distillation.[11][12]
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,5-Dichlorobenzoyl chloride | C₇H₃Cl₃O | 209.46 | ~30 | 95 (at 1 mmHg)[3] |
| 2,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 151-154[13] | 301[14] |
| Glycine | C₂H₅NO₂ | 75.07 | ~233 (decomposes)[5] | N/A |
| This compound | C₉H₇Cl₂NO₃ | 248.06 | N/A | 420.6 (predicted) |
Table 2: Commercial Suppliers of Starting Materials and Reagents
| Chemical | Representative Suppliers |
| 2,5-Dichlorobenzoyl chloride | TCI America[15], Santa Cruz Biotechnology[16], Amerigo Scientific[17], NINGBO INNO PHARMCHEM CO.,LTD.[18] |
| 2,5-Dichlorobenzoic acid | Sigma-Aldrich[13], TCI (India)[19], ChemicalBook[20], Shree Chemopharma Ankleshwar Pvt. Ltd.[21] |
| Glycine | GEO Specialty Chemicals[22], American International Foods, Inc.[23], Vivion[24], Connection Chemical, LP[25] |
| Thionyl chloride | Scimplify[26], Mil-Spec Industries[26], Spectrum Chemical[27], IndiaMART[28], EMCO Chemicals[29] |
| Sodium hydroxide | Hawkins, Inc.[9], Univar Solutions[30], Olin Chlor Alkali[31], Connection Chemical, LP[32] |
Visualization of Synthetic Workflows
Caption: Primary synthesis workflow for this compound.
Caption: Alternative synthesis via direct amide coupling.
References
- 1. Glycine Structure, Properties, & Benefits - Turito [turito.com]
- 2. byjus.com [byjus.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What are the properties of glycine? | AAT Bioquest [aatbio.com]
- 6. thomasnet.com [thomasnet.com]
- 7. Amide Synthesis [fishersci.it]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. Sodium Hydroxide – Caustic Soda Supplier & Distributor - Hawkins [hawkinsinc.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 13. 2,5-二氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2,5-Dichlorobenzoic acid | 50-79-3 [chemicalbook.com]
- 15. 2,5-Dichlorobenzoyl Chloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 16. scbt.com [scbt.com]
- 17. 2,5-Dichlorobenzoyl chloride - Amerigo Scientific [amerigoscientific.com]
- 18. nbinno.com [nbinno.com]
- 19. 2,5-Dichlorobenzoic Acid | 50-79-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. 2,5-Dichlorobenzoic acid manufacturers and suppliers in india [chemicalbook.com]
- 21. 2,5 Dichloro Benzoic Acid at Best Price in Ankleshwar, 2,5 Dichloro Benzoic Acid Manufacturer [shreechemopharma.com]
- 22. 14 Glycine Manufacturers in 2025 | Metoree [us.metoree.com]
- 23. americaninternationalfoods.com [americaninternationalfoods.com]
- 24. vivion.com [vivion.com]
- 25. connectionchemical.com [connectionchemical.com]
- 26. thomasnet.com [thomasnet.com]
- 27. spectrumchemical.com [spectrumchemical.com]
- 28. dir.indiamart.com [dir.indiamart.com]
- 29. Thionyl Chloride | CAS 7719-09-7 | Thionyl Chloride Manufacturer, Supplier, Exporter [emcochemicals.com]
- 30. univarsolutions.com [univarsolutions.com]
- 31. Sodium Hydroxide - Olin Chlor Alkali [olinchloralkali.com]
- 32. connectionchemical.com [connectionchemical.com]
An In-Depth Technical Guide to 2-(2,5-Dichlorobenzamido)acetic Acid: From Discovery to Pivotal Role in Modern Oncology
Introduction
In the landscape of modern pharmaceutical development, the journey of a drug from concept to clinic is often built upon the synthesis of novel molecular entities. Among these, 2-(2,5-Dichlorobenzamido)acetic acid, also known as N-(2,5-Dichlorobenzoyl)glycine, stands out not as a therapeutic agent itself, but as a critical intermediate in the synthesis of a landmark oncology drug. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its pivotal role in the development of the proteasome inhibitor, Ixazomib. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key building block.
Physicochemical Properties and Characterization
This compound is a glycine derivative characterized by the presence of a 2,5-dichlorobenzoyl group attached to the amino group of glycine.[1][2][3] Its chemical structure and properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-(2,5-Dichlorobenzoyl)glycine |
| CAS Number | 667403-46-5 |
| Molecular Formula | C₉H₇Cl₂NO₃ |
| Molecular Weight | 248.06 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane |
Characterization Techniques: The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound and to quantify any impurities.[4]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide and carboxylic acid groups.
Discovery and Historical Context: A Stepping Stone to a Novel Cancer Therapy
The history of this compound is intrinsically linked to the development of the first oral proteasome inhibitor, Ixazomib (Ninlaro®), for the treatment of multiple myeloma.[5][6] The discovery of this compound was not an isolated event but rather a directed effort in medicinal chemistry to construct a larger, more complex molecule with a specific biological activity.
The development of proteasome inhibitors like Bortezomib demonstrated the therapeutic potential of targeting the ubiquitin-proteasome pathway in cancer. However, the intravenous administration of these early inhibitors prompted the search for orally bioavailable alternatives. This led to the design and synthesis of Ixazomib, a peptide boronic acid.
The synthesis of Ixazomib required a modular approach, piecing together specific chemical fragments. This compound emerged as a key "dipeptide" synthon, providing the N-terminal cap for the final drug molecule.[5] Its synthesis is detailed in several patents related to Ixazomib, including WO2009/154737 A1, which outlines the broader synthetic strategy for the drug.[7][8] Therefore, the "discovery" of this compound can be best understood as a critical step in the innovative process of creating a new generation of cancer therapeutics.
Synthesis and Mechanism
The synthesis of this compound is a classic example of amide bond formation. The most common and industrially scalable method involves the reaction of a glycine source with 2,5-dichlorobenzoyl chloride or 2,5-dichlorobenzoic acid.
Synthetic Pathway
The primary synthetic route is a nucleophilic acyl substitution reaction. The amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,5-dichlorobenzoyl derivative.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2,5-Dichlorobenzoic Acid
This protocol is a representative example based on methods described in the patent literature, such as CN108794520B.[9]
Step 1: Activation of 2,5-Dichlorobenzoic Acid
-
To a solution of 2,5-dichlorobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add a coupling agent such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
Step 2: Coupling with Glycine Methyl Ester
-
In a separate flask, suspend glycine methyl ester hydrochloride (1 equivalent) in the same solvent and add a non-nucleophilic base such as N-methylmorpholine (NMM) (1.2 equivalents) to neutralize the hydrochloride salt.
-
Add the glycine methyl ester solution to the activated 2,5-dichlorobenzoic acid mixture.
-
Allow the reaction to proceed at room temperature overnight, monitoring by TLC or HPLC for the disappearance of the starting materials.
Step 3: Work-up and Isolation of the Ester Intermediate
-
Filter the reaction mixture to remove the urea byproduct (in the case of DCC).
-
Wash the filtrate successively with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,5-dichlorobenzoyl)glycine methyl ester.
Step 4: Hydrolysis to the Final Product
-
Dissolve the crude ester in a solvent mixture such as tetrahydrofuran and water.
-
Add a base like lithium hydroxide or sodium hydroxide (1.5 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
-
Acidify the reaction mixture with a mineral acid (e.g., 1N HCl) to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Application in the Synthesis of Ixazomib
The primary and most significant application of this compound is as a key intermediate in the synthesis of the anticancer drug Ixazomib.[10] Ixazomib is a potent and reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[10]
In the synthesis of Ixazomib, this compound is coupled with a boronic acid-containing leucine derivative. This reaction forms the final peptide-like backbone of the drug.
Caption: Role of the title compound in Ixazomib synthesis.
The choice of the 2,5-dichloro substitution pattern on the benzoyl moiety is not arbitrary. It is believed to contribute to the overall potency and pharmacokinetic properties of the final drug molecule by influencing its binding to the proteasome.
Conclusion
This compound serves as a compelling case study in the enabling role of chemical synthesis in modern drug discovery. While not a therapeutic agent in its own right, its development and scalable synthesis were indispensable for the creation of Ixazomib, a vital oral therapy for patients with multiple myeloma. This guide has provided a comprehensive overview of its discovery, synthesis, and critical application, underscoring the importance of seemingly simple molecules in the construction of complex, life-saving drugs. The methodologies and principles discussed herein are foundational for professionals in the fields of medicinal chemistry and pharmaceutical development.
References
- 1. N-(2,5-Dichlorobenzoyl)glycine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. N-(2,5-Dichlorobenzoyl)glycine | C9H7Cl2NO3 | CID 20119565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2018158697A1 - Procédé de préparation de citrate d'ixazomib - Google Patents [patents.google.com]
- 9. CN108794520B - Synthesis method of boric acid citrate compounds including ixazomib - Google Patents [patents.google.com]
- 10. WO2019038406A1 - Process for making ixazomib or intermediates therefor - Google Patents [patents.google.com]
Methodological & Application
A Robust, Validated HPLC Method for Purity Analysis of 2-(2,5-Dichlorobenzamido)acetic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the profiling of related substances for 2-(2,5-Dichlorobenzamido)acetic acid. The development of this method was guided by a scientific, risk-based approach to ensure it is fit for its intended purpose in research and pharmaceutical development environments.[1] The protocol herein provides a comprehensive workflow, from the foundational principles of method design to a step-by-step validation plan aligned with the latest International Council for Harmonisation (ICH) guidelines.[2][3] This document is intended for researchers, analytical scientists, and drug development professionals who require a self-validating and scientifically sound method for quality control and stability testing.
Introduction and Method Rationale
This compound is a chemical intermediate with a structure featuring a dichlorinated aromatic ring, an amide linkage, and a carboxylic acid moiety. Its molecular weight is 248.06 g/mol .[4] The accurate assessment of its purity is critical for ensuring the quality and safety of subsequent synthesis steps or its use as a final product. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering high sensitivity and resolution for separating the main component from potential process-related impurities and degradation products.[5][6]
The design of this method is predicated on the physicochemical properties of the analyte:
-
Reversed-Phase (RP) Chromatography: The molecule possesses significant hydrophobic character due to the dichlorophenyl ring, making it an ideal candidate for retention on a non-polar stationary phase like C18. RP-HPLC is the most widely used mode of HPLC, especially in pharmaceutical analysis.[7][8]
-
pH Control for Ion Suppression: The carboxylic acid group is ionizable. The retention of ionic or ionizable compounds in RP-HPLC is highly dependent on the mobile phase pH.[9] To ensure reproducible retention and sharp, symmetrical peak shapes, the ionization of the carboxylic acid must be suppressed. By maintaining the mobile phase pH at least 2 units below the analyte's pKa, the molecule remains in its neutral, more hydrophobic form, leading to consistent interaction with the C18 stationary phase.[10] For a typical carboxylic acid, a pH of 2.5-3.0 is effective.
-
UV Detection: The conjugated system of the dichlorobenzamido moiety acts as a strong chromophore, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is recommended as it enables the confirmation of peak purity and the selection of the optimal detection wavelength.
This systematic approach, grounded in chemical principles, ensures the development of a method that is not only effective but also robust and transferable.
Experimental Protocol
This section provides the detailed methodology for performing the purity analysis.
Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Photodiode Array (PDA) detector. A chromatographic data system (CDS) for data acquisition and processing is required.
-
Column: A robust, end-capped C18 column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is recommended for its balance of efficiency and backpressure.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Phosphoric Acid (o-Phosphoric Acid, ~85%) (Analytical Grade)
-
This compound Reference Standard (RS) of known purity.
-
Preparation of Solutions
-
Buffer Preparation (25 mM Potassium Phosphate, pH 2.5): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 using 10% v/v phosphoric acid in water. Filter the buffer through a 0.45 µm nylon membrane filter before use.
-
Mobile Phase A: 25 mM Potassium Phosphate Buffer, pH 2.5.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound RS and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with the diluent and mix well.
-
Standard Working Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with the diluent and mix well.
-
Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare it in the same manner as the Standard Stock Solution.
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters for the analysis.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 25 mM KH₂PO₄ Buffer, pH 2.5B: Acetonitrile |
| Gradient Program | Time (min) | %A | %B 0.0 | 60 | 4020.0 | 20 | 8025.0 | 20 | 8025.1 | 60 | 4030.0 | 60 | 40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA at 235 nm (or wavelength of maximum absorbance) |
| Run Time | 30 minutes |
System Suitability Testing (SST)
Before commencing any sample analysis, the system's performance must be verified. This is a core tenet of a self-validating protocol.[11] Inject the Standard Working Solution (50 µg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for the main peak |
| Theoretical Plates (N) | > 2000 for the main peak |
| Precision (%RSD) | %RSD of peak areas from 5 replicate injections ≤ 2.0% |
Analytical Procedure Workflow
The overall experimental process is depicted in the following workflow diagram.
Caption: High-level workflow for the HPLC purity analysis.
HPLC Method Validation Protocol
To demonstrate that the analytical procedure is suitable for its intended purpose, a validation study must be conducted.[3] The protocol described here is based on the ICH Q2(R2) guideline.[2][12]
Caption: Key parameters for HPLC method validation per ICH guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure:
-
Inject the diluent (blank) to demonstrate no interference at the retention time of the main peak.
-
Analyze a sample of this compound that has been subjected to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
-
Acceptance Criteria:
-
The main peak should be free from any co-eluting peaks in the stressed samples, as demonstrated by PDA peak purity analysis.
-
Resolution between the main peak and the closest eluting impurity should be greater than 1.5.
-
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 75 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria:
-
Plot the mean peak area versus concentration.
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.
-
Procedure: Prepare samples of a known matrix (or placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six separate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The %RSD of the purity values should be ≤ 1.0%.
-
-
Intermediate Precision:
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD of the combined results from both studies should be ≤ 2.0%.
-
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration by analyzing six replicate injections and checking for precision.
-
Acceptance Criteria: The %RSD for six replicate injections at the LOQ concentration should be ≤ 10.0%.
Robustness
Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.1 units)
-
-
Acceptance Criteria: System suitability parameters must still be met, and the purity results should not significantly deviate from the results obtained using the nominal conditions.
Data Analysis and Purity Calculation
The purity of this compound is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main component.
Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Disregard any peaks originating from the blank and any peaks below the reporting threshold (typically the LOQ).
Conclusion
The RP-HPLC method detailed in this application note provides a precise, accurate, and specific means for determining the purity of this compound. The rationale for each parameter has been scientifically justified to ensure robust performance. The comprehensive validation protocol, aligned with current ICH guidelines, establishes the trustworthiness of the results generated.[2][12][13] This method is suitable for routine quality control, stability studies, and impurity profiling in a regulated or research environment, forming a critical part of the quality assurance framework for any process involving this compound.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. veeprho.com [veeprho.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. scribd.com [scribd.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
Application Note: Quantitative Analysis of 2-(2,5-Dichlorobenzamido)acetic acid in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated method for the quantitative analysis of 2-(2,5-Dichlorobenzamido)acetic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation extraction procedure and optimized chromatographic and mass spectrometric conditions to achieve high sensitivity, selectivity, and throughput. This method is suitable for regulated bioanalysis in support of pharmacokinetic studies in drug development. All procedures adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2][3][4][5]
Introduction
This compound is a chemical entity of interest in pharmaceutical research. Accurate and reliable quantification of this analyte in biological matrices such as plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The inherent complexity of plasma necessitates a highly selective and sensitive analytical method. LC-MS/MS is the technology of choice for this application due to its ability to distinguish the analyte from endogenous matrix components and provide precise quantification over a wide dynamic range.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the rationale behind the method development, a step-by-step protocol, and expected performance characteristics.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful LC-MS/MS method.[6]
| Property | Value | Source |
| Chemical Structure | ![]() | |
| Molecular Formula | C₉H₇Cl₂NO₃ | [7] |
| Molecular Weight | 248.06 g/mol | [7] |
| CAS Number | 667403-46-5 | |
| Predicted XLogP3 | 2.2 | [7] |
| Predicted pKa | Acidic (Carboxylic Acid) | General Chemical Knowledge |
The presence of a carboxylic acid group suggests that the compound will be ionizable, making it amenable to reversed-phase chromatography with pH-controlled mobile phases and electrospray ionization (ESI). The dichlorinated benzene ring contributes to its nonpolar character.
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, from sample receipt to final data analysis.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. centerforbiosimilars.com [centerforbiosimilars.com]
- 4. fda.gov [fda.gov]
- 5. moh.gov.bw [moh.gov.bw]
- 6. tecan.com [tecan.com]
- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols: The Strategic Use of 2-(2,5-Dichlorobenzamido)acetic Acid in the Synthesis of Potent Proteasome Inhibitors
Introduction: Targeting the Proteasome in Modern Therapeutics
The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its dysregulation is implicated in the pathophysiology of various diseases, most notably in cancer, where the selective inhibition of the proteasome has emerged as a powerful therapeutic strategy. Proteasome inhibitors disrupt the degradation of pro-apoptotic factors, leading to the selective induction of apoptosis in malignant cells. This has led to the development of groundbreaking drugs for the treatment of multiple myeloma and other hematological malignancies.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-(2,5-Dichlorobenzamido)acetic acid, a key building block in the synthesis of advanced proteasome inhibitors, with a particular focus on the synthesis of Ixazomib, the first orally available proteasome inhibitor.[1][2]
The Role and Significance of this compound
This compound, also known as N-(2,5-dichlorobenzoyl)glycine, serves as a crucial N-capping group in a class of peptide boronate proteasome inhibitors. Its incorporation into the final molecule is not arbitrary; the specific 2,5-dichloro substitution pattern on the phenyl ring is a result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[3] While detailed SAR studies on Ixazomib itself are not extensively published in public literature, the rationale for such substitutions in similar inhibitors often relates to:
-
Enhanced Binding Affinity: The chloro groups can engage in favorable hydrophobic and electronic interactions within the S3 binding pocket of the proteasome's β5 subunit, the primary target of this class of inhibitors.[4]
-
Improved Metabolic Stability: The presence of halogens can block sites of oxidative metabolism, thereby increasing the in vivo half-life of the drug.
-
Modulation of Physicochemical Properties: The dichlorination influences the overall lipophilicity and electronic distribution of the molecule, which can impact cell permeability and oral bioavailability.
The synthesis of this key intermediate is a critical first step in the overall synthetic route to the final proteasome inhibitor.
Synthesis of this compound
The preparation of this compound is a straightforward yet crucial step. The following protocol is a representative procedure.
Protocol 1: Synthesis of N-(2,5-dichlorobenzoyl)glycine
Materials:
-
2,5-Dichlorobenzoic acid
-
Glycine
-
1,1'-Carbonyldiimidazole (CDI) or Thionyl Chloride/Oxalyl Chloride
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Water
Procedure using CDI (a safer alternative to thionyl/oxalyl chloride): [5]
-
In a round-bottom flask, dissolve 2,5-dichlorobenzoic acid (1 eq) in acetonitrile.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature. Stir for 1-2 hours until the formation of the acylimidazole is complete (monitor by TLC or LC-MS).
-
In a separate flask, prepare a solution of glycine (1.2 eq) and sodium hydroxide (2.5 eq) in water.
-
Slowly add the aqueous glycine solution to the activated 2,5-dichlorobenzoic acid solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Upon completion, acidify the mixture with 2.0 M HCl to a pH of approximately 2, keeping the temperature below 10 °C.
-
The resulting precipitate, this compound, is collected by vacuum filtration.
-
The crude product can be recrystallized from water to yield a white, crystalline solid.[6]
Data Presentation: Reagent Quantities and Expected Yield
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Notes |
| 2,5-Dichlorobenzoic acid | 1.0 | 191.01 | Starting material |
| 1,1'-Carbonyldiimidazole | 1.1 | 162.15 | Activating agent |
| Glycine | 1.2 | 75.07 | Amino acid source |
| Sodium Hydroxide | 2.5 | 40.00 | Base |
| Expected Yield | >80% after recrystallization |
Synthesis of a Peptide Boronate Proteasome Inhibitor (Ixazomib Analogue)
The following section details the coupling of this compound with a peptide boronate core to synthesize a proteasome inhibitor structurally analogous to Ixazomib.
Experimental Workflow
Caption: Synthetic workflow for a proteasome inhibitor.
Protocol 2: Peptide Coupling and Final Product Formation
Materials:
-
This compound (from Protocol 1)
-
(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benodioxaborol-2-yl]butan-1-amine trifluoroacetate salt (Boronate intermediate)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
(2-methylpropyl)boronic acid
-
Citric acid
-
Methanol, Hexane, Ethyl Acetate, Acetone
-
Hydrochloric acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Peptide Coupling:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and TBTU (1.05 eq) in anhydrous DMF.[6]
-
Cool the solution to 0-5 °C.
-
Add the boronate intermediate (1.0 eq) to the cooled solution.
-
Slowly add DIPEA (3.0 eq) dropwise, maintaining the temperature below 5 °C.[6]
-
Allow the reaction to stir at this temperature for 2-4 hours, monitoring for completion by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected peptide boronate.
-
-
Deprotection:
-
Dissolve the crude protected peptide boronate in a 1:1 mixture of methanol and hexane.[6]
-
Add (2-methylpropyl)boronic acid (2.5 eq) and 1N HCl (1.2 eq).[6]
-
Stir the mixture overnight at room temperature.
-
Separate the phases and wash the methanol layer with fresh heptane.
-
Concentrate the methanol layer and partition the residue between 2.0M NaOH and dichloromethane. The product, the free boronic acid (Ixazomib), will be in the aqueous layer.
-
-
Formation of the Citrate Adduct:
-
Carefully acidify the aqueous layer containing the free boronic acid with HCl and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry and concentrate the organic extracts.
-
Dissolve the resulting free boronic acid in acetone.
-
Add a solution of citric acid (1.1 eq) in acetone.[7]
-
Stir the mixture for several hours. The final product, the citrate salt of the proteasome inhibitor, will precipitate.
-
Collect the solid by filtration, wash with cold acetone, and dry under vacuum.[7]
-
Data Presentation: Quantitative Data for Synthesis
| Step | Reagent | Molar Eq. | Key Parameters | Expected Purity (HPLC) |
| Peptide Coupling | This compound | 1.0 | 0-5 °C, 2-4 h | Intermediate |
| Boronate Intermediate | 1.0 | |||
| TBTU | 1.05 | |||
| DIPEA | 3.0 | |||
| Deprotection | Protected Peptide Boronate | 1.0 | Room Temp, Overnight | Intermediate |
| (2-methylpropyl)boronic acid | 2.5 | |||
| Citrate Formation | Free Boronic Acid | 1.0 | Room Temp, 4-5 h | >99% |
| Citric Acid | 1.1 |
Analytical Characterization
Thorough characterization of the final product is essential to confirm its identity, purity, and stability.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be employed to determine the purity of the final compound. A typical mobile phase could consist of a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The spectra should be consistent with the proposed structure of the Ixazomib analogue.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
Mechanism of Action: How the Inhibitor Works
Caption: Mechanism of action of peptide boronate proteasome inhibitors.
The synthesized peptide boronate acts as a potent and reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[2][4] The boronic acid moiety forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the proteasome.[4] This inhibition leads to the accumulation of polyubiquitinated proteins, which in turn triggers cell cycle arrest and the induction of apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on the proteasome for survival.[4]
Conclusion and Future Perspectives
The use of this compound is a cornerstone in the synthesis of a new generation of orally bioavailable proteasome inhibitors. The protocols outlined in this document provide a comprehensive guide for the synthesis and characterization of these potent anti-cancer agents. Further research in this area may focus on the development of novel analogues with improved selectivity for the immunoproteasome, which could offer therapeutic benefits in autoimmune and inflammatory diseases. Additionally, the exploration of alternative coupling reagents and reaction conditions to further optimize the synthesis for large-scale production remains an active area of investigation.
References
- 1. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of antimalarial Plasmodium proteasome inhibitors – Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2019038406A1 - Process for making ixazomib or intermediates therefor - Google Patents [patents.google.com]
- 5. WO2018158697A1 - A process for the preparation of ixazomib citrate - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. data.epo.org [data.epo.org]
- 8. wjpls.org [wjpls.org]
Application Note: High-Purity Recovery of 2-(2,5-Dichlorobenzamido)acetic acid from Crude Synthesis Mixtures
An Application Guide by a Senior Application Scientist
Introduction: The Imperative for Purity
2-(2,5-Dichlorobenzamido)acetic acid is a critical precursor in the synthesis of advanced pharmaceutical agents, notably as an intermediate for the proteasome inhibitor Ixazomib, used in multiple myeloma therapy.[1][2][3] In the pharmaceutical landscape, the purity of an Active Pharmaceutical Ingredient (API) and its intermediates is not merely a quality metric; it is a fundamental requirement for safety and efficacy. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that impurities present above a 0.1% threshold must be identified and characterized, as they can impact the stability, bioavailability, and safety profile of the final drug product.[4]
The synthesis of this compound, typically involving the coupling of 2,5-dichlorobenzoic acid and a glycine derivative, can introduce a variety of impurities. These often include unreacted starting materials, side-products from competing reactions, and reagents from the coupling process. This guide provides a detailed, logic-driven framework for the purification of this valuable intermediate, moving from coarse, high-capacity techniques to fine, high-resolution methods. We will explore the chemical principles that underpin each methodological choice, providing researchers and process chemists with robust, replicable protocols.
Foundational Strategy: Exploiting Molecular Properties
The molecular structure of this compound dictates the most effective purification strategies. The key functional group is the terminal carboxylic acid, which imparts a distinct acidic character. This feature is the cornerstone of our primary purification method.
Caption: Overall purification workflow for this compound.
Primary Purification: Acid-Base Extraction
This technique is a powerful first-line method for separating acidic, basic, and neutral compounds from one another.[5][6][7] It leverages the differential solubility of the target molecule in its neutral and ionized (salt) forms.[8]
The Underlying Principle: Reversible Salt Formation
The carboxylic acid moiety of our target compound will react with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), to form a sodium carboxylate salt. This ionic salt is highly soluble in water but insoluble in most common organic solvents. In contrast, neutral organic impurities (e.g., unreacted starting materials without acidic or basic groups) and basic impurities will remain in the organic phase.
The choice of base is critical. A strong base like sodium hydroxide (NaOH) is avoided as it could potentially hydrolyze the amide bond in the target molecule, especially upon heating, leading to product loss.[8] Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid but mild enough to leave the amide linkage intact.
Caption: Phase transfer during acid-base extraction.
Protocol: Liquid-Liquid Extraction
Objective: To separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
5% Hydrochloric acid (HCl) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (EtOAc) in an Erlenmeyer flask. A good starting point is 10-20 mL of solvent per gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it, immediately opening the stopcock to vent the pressure from the CO₂ gas that evolves.
-
Scientist's Note: The evolution of CO₂ is a positive indicator that the acid is being neutralized. Vent frequently and carefully at the beginning.
-
-
Mixing: Shake the funnel gently for 1-2 minutes, venting periodically. Allow the layers to separate completely. The denser layer (typically aqueous, but check) will be at the bottom.
-
Separation: Drain the lower aqueous layer into a clean beaker or flask. This layer contains the sodium salt of your product.
-
Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with a fresh portion of NaHCO₃ solution to ensure complete recovery. Combine this second aqueous extract with the first one.
-
Isolate Impurities (Optional): The remaining organic layer contains the neutral/basic impurities. It can be washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent evaporated to characterize the impurities if desired. For purification, this layer is typically discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 5% HCl solution dropwise while stirring. The purified product will precipitate as a white solid.
-
pH Check: Continue adding acid until the solution is acidic to pH paper (pH ~2).
-
Precipitate Collection: Allow the slurry to stand in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified solid under vacuum. The product at this stage is significantly purer but may still contain impurities with similar solubility profiles.
Secondary Purification: Recrystallization
Recrystallization is a technique that refines the product to a high degree of purity by leveraging subtle differences in solubility between the desired compound and remaining impurities.[9][10] The principle is to dissolve the compound in a minimum amount of a hot solvent and then allow it to cool slowly, promoting the formation of a pure crystal lattice that excludes impurities.
The Critical Choice: Solvent Selection
The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent should:
-
Completely dissolve the compound at its boiling point.
-
Dissolve very little of the compound when cold (e.g., at 0-4°C).
-
Dissolve impurities well at all temperatures, or not at all.
-
Be chemically inert towards the compound.
-
Be sufficiently volatile for easy removal from the purified crystals.
A systematic solvent screen is the most reliable method.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Often a good starting point for polar organic acids. |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol, may offer different solubility. |
| Ethyl Acetate | 77 | Polar Aprotic | Good solvent for many organic compounds; often used with a non-polar co-solvent. |
| Acetic Acid | 118 | Polar Protic | Can be an excellent solvent for carboxylic acids, but has a high boiling point and is difficult to remove completely.[11] |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the aromatic rings, but excellent as an anti-solvent with alcohols (e.g., Ethanol/Water).[10] |
| Toluene | 111 | Non-polar | May be useful if impurities are highly polar. |
Protocol: Single-Solvent Recrystallization
Objective: To achieve >99.5% purity of this compound.
Procedure:
-
Solvent Selection: Based on a small-scale screen, select the most promising solvent (e.g., Ethanol).
-
Dissolution: Place the semi-pure solid from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate, using a boiling chip.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce the final yield.
-
Hot Filtration (if needed): If any insoluble impurities (like dust or particulates) are visible, perform a hot gravity filtration into a pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a very small amount of ice-cold recrystallization solvent to rinse away any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. Determine the melting point and assess purity via HPLC. A sharp melting point indicates high purity.
Advanced Method: Column Chromatography
For instances where recrystallization fails to remove a persistent impurity, or for small-scale preparations requiring exceptional purity, silica gel column chromatography is the method of choice.[12][13]
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). The carboxylic acid group makes the target compound quite polar, meaning it will adhere strongly to the polar silica gel.
-
Mobile Phase: A typical eluent would be a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate. Crucially, adding a small amount (~0.5-1%) of acetic acid to the mobile phase is highly recommended. This suppresses the deprotonation of the target compound's carboxylic acid on the slightly acidic silica surface, preventing significant peak tailing and ensuring a sharp, well-defined elution band.
-
Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC), allowing for the identification and combination of fractions containing the pure product.
Purity Verification
The final validation of any purification protocol relies on rigorous analytical testing.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric acid) is a common starting point.[2] Purity is reported as the area percentage of the main peak.
-
Melting Point: A pure crystalline solid will have a sharp and narrow melting range. Impurities typically depress and broaden the melting range.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the structural integrity of the molecule and can detect impurities if they are present in sufficient quantity (>1%).
By systematically applying this multi-step purification strategy, researchers and drug development professionals can reliably obtain this compound of the high purity required for its use in pharmaceutical synthesis.
References
- 1. WO2019038406A1 - Process for making ixazomib or intermediates therefor - Google Patents [patents.google.com]
- 2. wjpls.org [wjpls.org]
- 3. americanelements.com [americanelements.com]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. study.com [study.com]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. scispace.com [scispace.com]
- 11. reddit.com [reddit.com]
- 12. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-(2,5-Dichlorobenzamido)acetic acid using HPLC-UV and LC-MS/MS
Introduction
2-(2,5-Dichlorobenzamido)acetic acid is a molecule of interest in pharmaceutical development, often as a process intermediate or a potential impurity. Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This application note provides detailed protocols for the quantitative analysis of this compound in bulk drug substances using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust, accurate, and validated in accordance with industry standards.
The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity. HPLC-UV is a widely accessible and cost-effective technique suitable for routine quality control when the analyte concentration is relatively high and the sample matrix is simple. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification or analysis in complex matrices where co-eluting impurities may be present.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₇Cl₂NO₃ | [1][2] |
| Molecular Weight | 248.06 g/mol | [2][3] |
| Chemical Structure | ||
| CAS Number | 667403-46-5 | [1][2][3] |
Being an acidic compound due to the carboxylic acid group, the mobile phase pH will significantly influence its retention in reverse-phase chromatography. To achieve good peak shape and reproducible retention, the mobile phase should be acidified to suppress the ionization of the carboxylic acid moiety.[4]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound as a main component or a significant impurity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Protocol: HPLC-UV Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (88% or higher purity)
-
Ultrapure water
-
0.45 µm PTFE syringe filters
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar acidic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress analyte ionization, improving peak shape.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains consistent pH. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B (re-equilibration) | A gradient elution ensures efficient separation from potential impurities and a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains stable retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential for peak distortion. |
| UV Detection | 230 nm | Based on the UV absorbance of similar aromatic compounds.[6] |
3. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the diluent to achieve a target concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[2][7]
4. System Suitability Testing (SST): Before sample analysis, perform SST to ensure the chromatographic system is performing adequately.[1][8] Inject a mid-range standard solution (e.g., 100 µg/mL) five times.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
5. Data Analysis and Quantification:
-
Generate a linear calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the amount of this compound in the sample solutions using the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for trace-level quantification and offers high selectivity, making it suitable for complex sample matrices or when confirming the presence of the analyte at low levels.
Experimental Workflow: LC-MS/MS Analysis
References
- 1. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 2. organomation.com [organomation.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. biotage.com [biotage.com]
- 5. ionsource.com [ionsource.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. sartorius.com [sartorius.com]
- 8. altabrisagroup.com [altabrisagroup.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of 2-(2,5-Dichlorobenzamido)acetic acid Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to identify impurities in the synthesis of 2-(2,5-Dichlorobenzamido)acetic acid. Here, we address common challenges and frequently asked questions to ensure accurate and reliable analytical results.
Section 1: Troubleshooting Guide - Navigating Common HPLC Issues
This section is designed to help you diagnose and resolve specific problems encountered during the HPLC analysis of your synthesis reaction mixture.
Question 1: I am observing unexpected peaks in my chromatogram that I cannot identify. How do I determine the source of these impurities?
Answer:
The appearance of unexpected peaks is a common challenge in HPLC analysis, particularly when monitoring a chemical synthesis.[1][2][3] These peaks can originate from several sources, including starting materials, by-products, intermediates, or degradation products. A systematic approach is crucial for successful identification.
Step-by-Step Troubleshooting Protocol:
-
Analyze the Starting Materials: Separately inject solutions of your starting materials (2,5-dichlorobenzoyl chloride and glycine) using the same HPLC method. This will confirm if any of the unknown peaks correspond to unreacted starting materials.
-
Evaluate Potential By-products: Consider the possible side reactions. The reaction between an acyl chloride and an amine is typically rapid, but side reactions can occur.[][5] For instance, the hydrolysis of 2,5-dichlorobenzoyl chloride to 2,5-dichlorobenzoic acid is a common side reaction. Prepare and inject a standard of 2,5-dichlorobenzoic acid to see if its retention time matches any of your impurity peaks.
-
Stress Studies (Forced Degradation): To identify potential degradation products, subject a pure sample of this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).[6][7][8] Analyze the stressed samples by HPLC. Any new peaks that appear are likely degradation products. The International Council for Harmonisation (ICH) Q1A(R2) guidelines provide a framework for stability testing and stress studies, suggesting that a degradation level of 5-20% is appropriate for these studies.[6][8][9]
-
Peak Purity Analysis: Utilize a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. If a peak is spectrally pure, it is likely a single compound. If it is not, it may consist of co-eluting species.
-
Mass Spectrometry (MS) Coupling: If your HPLC system is coupled to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is invaluable for proposing molecular formulas and identifying the impurities.
Troubleshooting Workflow for Unknown Peak Identification
Caption: Workflow for identifying unknown HPLC peaks.
Question 2: My main peak for this compound is showing significant tailing. What are the likely causes and how can I improve the peak shape?
Answer:
Peak tailing can compromise the accuracy of integration and quantification.[10] It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.[10][11][12]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: The free silanol groups on the surface of silica-based C18 columns can interact with acidic or basic functional groups on the analyte, causing tailing.[12][13]
-
Solution 1: Mobile Phase pH Adjustment: The carboxylic acid moiety in your target compound can interact with residual silanols. Adjusting the mobile phase pH to be at least 2 pH units below the pKa of the analyte will ensure it is in its neutral form, minimizing these interactions. A common choice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.
-
Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or use base-deactivated silica to reduce silanol activity.[13] If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[11]
-
Solution: Dilute your sample and inject a smaller volume. Perform a loading study by injecting progressively smaller amounts of your sample until the peak shape becomes symmetrical.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol or acetonitrile/water mixtures with higher organic content). If the problem persists, the column may need to be replaced.
-
Question 3: The retention times of my peaks are shifting between injections. What is causing this variability?
Answer:
Consistent retention times are critical for reliable peak identification. Shifting retention times usually point to issues with the mobile phase composition, flow rate, or column temperature.[14][15][16]
Troubleshooting Checklist:
| Potential Cause | Explanation & Solution |
| Mobile Phase Preparation | Inconsistent preparation of the mobile phase can lead to shifts in retention.[17] Ensure you are using a precise and reproducible method for mixing solvents and adding modifiers. Premixing the mobile phase in a single container is generally more reliable than online mixing, especially for isocratic methods. The loss of more volatile components from the mobile phase over time can also cause a gradual drift in retention times.[14] |
| Pump Performance | Issues with the HPLC pump, such as leaks or faulty check valves, can cause an inconsistent flow rate.[14][15] Monitor the pump pressure for fluctuations. If you observe significant variations, service the pump. |
| Column Temperature | The temperature of the HPLC column has a significant impact on retention times.[15][16] Even small fluctuations in ambient temperature can cause shifts. Using a column oven to maintain a constant temperature is highly recommended for reproducible results. |
| Column Equilibration | Insufficient column equilibration time between injections or after a gradient run can lead to drifting retention times.[18] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase. |
Section 2: Frequently Asked questions (FAQs)
Question 4: What is a good starting HPLC method for the analysis of this compound and its potential impurities?
Answer:
A good starting point for method development would be a reversed-phase HPLC method, as the target compound and its likely impurities have moderate polarity.
Recommended Starting Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 10% B
-
17.1-22 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm and 254 nm. A lower wavelength like 210 nm is often used for detecting organic acids.[19]
-
Injection Volume: 10 µL
This gradient method will allow you to elute a wide range of compounds with varying polarities, from the more polar glycine starting material to the less polar 2,5-dichlorobenzoyl chloride and the product itself. The use of formic acid helps to control the ionization of the carboxylic acid group and improve peak shape.
Question 5: How do I choose the appropriate HPLC column for this analysis?
Answer:
The choice of column is critical for achieving good separation. For this application, a C18 (octadecyl) column is the most common and versatile choice for separating small organic molecules.[20]
Key Considerations for Column Selection:
-
Stationary Phase: A C18 stationary phase provides good retention for moderately non-polar compounds like this compound.[20]
-
Particle Size: Smaller particle sizes (e.g., <3 µm) offer higher efficiency and better resolution but generate higher backpressure. A 5 µm particle size is a good starting point for standard HPLC systems. For UHPLC systems, sub-2 µm particles are preferred.
-
Column Dimensions: A 4.6 x 150 mm column is a standard dimension that provides a good balance between resolution, analysis time, and solvent consumption.
-
End-capping: Choose a column with modern end-capping technology to minimize interactions with residual silanol groups, which is crucial for achieving good peak shape with acidic analytes.[21]
Question 6: Why is it important to filter my samples and mobile phases?
Answer:
Filtering both your samples and mobile phases is a critical step in good HPLC practice that can prevent many common problems.
-
Sample Filtration: Particulate matter in your sample can block the column frit, leading to high backpressure and a shortened column lifetime. Use a 0.22 µm or 0.45 µm syringe filter that is compatible with your sample solvent.
-
Mobile Phase Filtration: Filtering the mobile phase removes dust and other particulates that can be drawn into the pump, potentially damaging pump seals and check valves. It also helps to degas the mobile phase, which can prevent the formation of air bubbles in the system that cause baseline noise and flow rate instability.[22]
By implementing these troubleshooting strategies and best practices, you can effectively identify impurities and ensure the quality and reliability of your synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mastelf.com [mastelf.com]
- 3. youtube.com [youtube.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. uhplcs.com [uhplcs.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. acdlabs.com [acdlabs.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. uhplcs.com [uhplcs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 19. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. HPLC Column Selection Guide [scioninstruments.com]
- 21. chromtech.com [chromtech.com]
- 22. uhplcs.com [uhplcs.com]
Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichlorobenzoic Acid
Welcome to the technical support center dedicated to the nuanced art of palladium-catalyzed cross-coupling reactions with 2,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format to address the specific hurdles you may encounter.
Introduction: The Challenge of 2,5-Dichlorobenzoic Acid
2,5-Dichlorobenzoic acid presents a unique set of challenges in cross-coupling reactions. The presence of two electron-withdrawing chloro substituents deactivates the aromatic ring, making oxidative addition more difficult. Furthermore, the acidic carboxylic acid group can complicate the reaction by interacting with the base or the palladium catalyst. Achieving selective mono-coupling at either the C2 or C5 position is another significant hurdle. This guide will provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with 2,5-dichlorobenzoic acid.
Issue 1: Low or No Product Yield with Starting Material Recovery
-
Question: My Suzuki/Buchwald-Hartwig/Sonogashira coupling reaction with 2,5-dichlorobenzoic acid is not proceeding. I'm recovering most of my starting material. What are the likely causes and how can I fix it?
-
Answer: This is a common issue, often related to catalyst activation or the inherent low reactivity of the substrate. Here’s a systematic troubleshooting approach:
-
Inert Atmosphere and Reagent Purity: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are anhydrous.
-
Catalyst System - The Heart of the Reaction:
-
Palladium Source: For challenging substrates like 2,5-dichlorobenzoic acid, pre-formed Pd(0) sources or modern pre-catalysts are often more effective than generating the active catalyst in situ from Pd(II) salts like Pd(OAc)₂.
-
Ligand Choice: The ligand is critical for activating the C-Cl bond. For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands are generally required. Consider ligands like those from the Buchwald or Hartwig series (e.g., XPhos, SPhos, RuPhos).[1]
-
-
Base Selection and Stoichiometry: The carboxylic acid group will consume one equivalent of base. You must use at least two equivalents of base: one to deprotonate the carboxylic acid and another to facilitate the catalytic cycle. A weak base may not be sufficient to drive the reaction. Consider stronger bases like NaOtBu, LHMDS, or K₃PO₄.[2][3]
-
Temperature: C-Cl bond activation is often sluggish and may require higher reaction temperatures. If you are running the reaction at a lower temperature, consider increasing it incrementally (e.g., from 80°C to 100°C or 120°C).
-
Solubility Issues: The deprotonated carboxylate salt of your starting material may have poor solubility in common organic solvents like toluene or dioxane, which can hinder the reaction.[2] If you suspect this is the case, consider using a more polar aprotic solvent like DMF or DMA, or a solvent mixture.
-
Issue 2: Formation of Di-substituted Product Instead of the Desired Mono-substituted Product
-
Question: I am trying to achieve a selective mono-coupling on 2,5-dichlorobenzoic acid, but I am getting a significant amount of the di-substituted product. How can I improve selectivity?
-
Answer: Achieving mono-selectivity on a di-halogenated substrate requires careful control over the reaction conditions to exploit the subtle differences in reactivity between the two C-Cl bonds.
-
Stoichiometry of the Coupling Partner: Use a slight excess (1.1-1.2 equivalents) of your coupling partner (e.g., boronic acid, amine). Using a large excess will drive the reaction towards di-substitution.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the desired mono-substituted product is formed to prevent the second coupling from occurring. Lowering the reaction temperature can also enhance selectivity.
-
Catalyst and Ligand Control: This is the most effective way to control selectivity. Different palladium/ligand systems can favor coupling at different positions. For substrates like alkyl 2,5-dihalobenzoates, specific catalyst systems have been shown to direct arylation to either the C2 or C5 position.[4][5] You may need to screen a variety of ligands to find the optimal one for your desired regioselectivity.
-
Slow Addition: Adding the coupling partner slowly over the course of the reaction can help maintain a low concentration, favoring mono-substitution.
-
Issue 3: Dehalogenation (Hydrodehalogenation) Side Product Formation
-
Question: I am observing a significant amount of 2-chlorobenzoic acid or benzoic acid as a byproduct in my reaction. What is causing this dehalogenation?
-
Answer: Dehalogenation is a common side reaction in palladium-catalyzed couplings, where a halogen is replaced by a hydrogen atom.
-
Source of Hydride: The hydride source can be trace amounts of water, the solvent, or the amine/phosphine ligands.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Rigorously dry all reagents and solvents.
-
Choice of Base: Some bases are more prone to promoting dehalogenation. If you are using an alkoxide base, you might consider switching to a carbonate or phosphate base.
-
Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: Should I protect the carboxylic acid group before performing the coupling reaction?
A1: This is a key strategic decision.
-
Without Protection: It is possible to perform the coupling directly on the free acid.[2] The main advantages are saving synthetic steps. However, you must use at least two equivalents of a suitable base, and you may encounter solubility issues.[2]
-
With Protection: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is often a safer and more robust strategy.[2] This avoids the complications of the free acid, such as insolubility of the carboxylate salt and potential coordination to the palladium center. The ester can then be hydrolyzed in a subsequent step. This approach is particularly recommended when troubleshooting difficult couplings.
Q2: Which chlorine atom on 2,5-dichlorobenzoic acid is more reactive?
A2: The reactivity of the two chlorine atoms is influenced by both steric and electronic factors. The C2 chlorine is ortho to the carboxylic acid, making it more sterically hindered. The C5 chlorine is para to the carboxylic acid. The electronic effects of the carboxylic acid and the other chlorine atom will influence the electron density at each position. In many cases, coupling occurs preferentially at the less sterically hindered position. However, the choice of ligand can override these intrinsic biases to achieve site-selective coupling.[4][5]
Q3: What are good starting conditions for a Suzuki coupling with 2,5-dichlorobenzoic acid?
A3: A good starting point would be to use an ester-protected version of the substrate (e.g., methyl 2,5-dichlorobenzoate). Below are some recommended starting conditions based on successful couplings of similar substrates.
| Component | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like Pd₂(dba)₃ (1-2 mol%) | Pre-catalysts can be more reliable for activating C-Cl bonds. |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos, RuPhos) (4-10 mol%) | Essential for activating electron-deficient aryl chlorides. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Moderately strong bases that are often effective and well-tolerated. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (typically in a 4:1 to 10:1 ratio) | Biphasic systems are common for Suzuki couplings. |
| Temperature | 80-110 °C | Higher temperatures are often needed for C-Cl bond activation. |
Q4: What are the key considerations for a Buchwald-Hartwig amination with this substrate?
A4: For a Buchwald-Hartwig amination, the choice of base is critical. Strong, non-nucleophilic bases are typically required.
-
Base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3]
-
Ligand: Specialized ligands have been developed for Buchwald-Hartwig reactions. For aryl chlorides, ligands like BrettPhos or RuPhos are often effective.[3]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard.
Experimental Workflow and Visualization
General Workflow for Optimizing Mono-Selective Coupling
The following diagram illustrates a logical workflow for optimizing the selective mono-coupling of 2,5-dichlorobenzoic acid.
References
How to remove unreacted starting materials from 2-(2,5-Dichlorobenzamido)acetic acid
Technical Support Center: Purification of 2-(2,5-Dichlorobenzamido)acetic acid
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. As an intermediate in the synthesis of pharmaceuticals like Ixazomib, achieving high purity of this compound is critical.[1][2] This document provides a structured approach to troubleshooting and resolving issues related to unreacted starting materials.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the purification of this compound.
Q1: My final product is sticky and difficult to handle, not a crystalline solid. What went wrong?
A: This is a classic sign of impurities interrupting the crystal lattice formation of your product. The most likely culprits are residual solvents or, more commonly, unreacted 2,5-dichlorobenzoic acid, which has similar physical properties and can act as a eutectic contaminant. A thorough purification step, such as recrystallization or chromatography, is necessary.
Q2: How can I efficiently remove unreacted glycine from my crude product?
A: Unreacted glycine is best removed by an acid/base liquid-liquid extraction during the initial reaction workup. Glycine is highly soluble in water[3][4][5], especially under acidic conditions where it forms a protonated, water-soluble salt. By dissolving your crude product in an organic solvent like ethyl acetate and washing with an acidic aqueous solution (e.g., 1M HCl), the glycine will partition into the aqueous layer, leaving your desired product in the organic phase.
Q3: My analytical data (NMR/LC-MS) shows two very similar acidic compounds. How do I separate them?
A: This indicates the presence of unreacted 2,5-dichlorobenzoic acid alongside your desired product, this compound. Because both are carboxylic acids, simple extraction is ineffective. The two primary methods to resolve this are:
-
Recrystallization: This exploits subtle differences in solubility between the two compounds in a specific solvent system.
-
Flash Column Chromatography: This method separates compounds based on polarity differences. Your product is more polar than the starting material, allowing for effective separation on a silica gel column.
Q4: What is the best analytical method to confirm the purity of my final product?
A: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the separation of your product from starting materials and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and identifying the absence of signals corresponding to the starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly accurate data on purity and confirms the molecular weight of your product.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause melting point depression and broadening.
Troubleshooting Guide: Step-by-Step Purification Protocols
This section provides detailed, validated protocols to address specific impurities. The choice of method depends on the nature of the impurity and the required final purity.
Problem 1: Removal of Unreacted Glycine
Causality: Glycine, an amino acid, possesses both an acidic (carboxylic) and a basic (amino) group, making it amphoteric and highly polar.[6] Its high water solubility, particularly when protonated, is the key to its separation from the organic-soluble product.
Solution: Protocol for Acidic Liquid-Liquid Extraction
This protocol should be performed as the primary step in your reaction workup.
-
Dissolution: After the reaction is complete, quench the reaction mixture and dissolve the crude material in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Vigorous shaking can lead to emulsion formation.
-
Separation: Allow the layers to separate fully. The unreacted glycine, now as its hydrochloride salt, will be in the lower aqueous layer. Drain and discard the aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-4) one more time to ensure complete removal of glycine.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Workflow for Glycine Removal
Caption: Workflow for removing glycine via acidic extraction.
Problem 2: Removal of Unreacted 2,5-Dichlorobenzoic Acid
Causality: The starting material, 2,5-dichlorobenzoic acid, and the product, this compound, are both carboxylic acids with similar structural features.[7][8][9] However, the product contains an additional amide bond and a methylene group, making it slightly larger and more polar. These subtle differences can be exploited for separation.
Solution A: Recrystallization
Recrystallization is the most efficient method for purifying solids on a larger scale, provided a suitable solvent can be found. The principle is to dissolve the crude product in a hot solvent in which it is highly soluble, and from which it will crystallize out upon cooling, leaving impurities behind in the solution.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one where the product is highly soluble at high temperatures but sparingly soluble at low temperatures, while the 2,5-dichlorobenzoic acid impurity remains soluble at low temperatures. Common solvent systems for N-acyl amino acids include ethanol/water, acetic acid/water, or isopropanol.[10][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, cool the flask further in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Table 1: Potential Recrystallization Solvents
| Solvent System | Rationale |
| Ethanol / Water | Product may have lower solubility in this polar mixture than the starting acid. |
| Isopropanol | A good starting point for moderately polar compounds. |
| Acetonitrile | Can provide sharp solubility differences for aromatic compounds. |
| Toluene / Heptane | For less polar impurities; product should be sparingly soluble. |
Solution B: Flash Column Chromatography
For smaller scales or when recrystallization fails, flash column chromatography is a highly effective alternative. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.
Step-by-Step Chromatography Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between the product spot and the starting material spot, with the product having a lower Rf value (retention factor) due to its higher polarity. A common mobile phase for carboxylic acids is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate), with a small amount (0.5-1%) of acetic or formic acid added to keep the carboxylic acid groups protonated and prevent peak tailing.[12][13]
-
Column Packing: Prepare a column with silica gel using the selected mobile phase (eluent).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder ("dry loading"), which is then carefully added to the top of the packed column. This technique generally yields better separation than loading the sample as a concentrated liquid.
-
Elution: Add the eluent to the column and apply positive pressure to push the solvent through the silica gel. The less polar 2,5-dichlorobenzoic acid will elute from the column first, followed by the more polar product, this compound.
-
Fraction Collection: Collect the eluting solvent in a series of small fractions.
-
Analysis and Isolation: Analyze the fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Workflow for Separating Carboxylic Acids
Caption: Decision workflow for purifying the final product.
References
- 1. WO2019038406A1 - Process for making ixazomib or intermediates therefor - Google Patents [patents.google.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Glycine - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Forced Degradation Studies of 2-(2,5-Dichlorobenzamido)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for investigating the degradation pathways of 2-(2,5-Dichlorobenzamido)acetic acid under various stress conditions. Our goal is to equip you with the scientific rationale and practical steps needed to conduct robust forced degradation studies, ensuring the development of stable pharmaceutical products and validated analytical methods.
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the ICH.[1][2] These studies are designed to deliberately degrade a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[3][4] This information is fundamental for developing stability-indicating analytical methods, understanding degradation pathways, and ensuring the safety and efficacy of the final drug product.[5][6]
Frequently Asked Questions (FAQs): Understanding the Degradation Profile
Q1: What are the most probable degradation pathways for this compound based on its structure?
A1: The structure of this compound contains three key functional groups that will dictate its degradation profile: an amide linkage, a carboxylic acid, and a dichlorinated aromatic ring.
-
Amide Hydrolysis: The amide bond is the most likely point of degradation. It is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2,5-dichlorobenzoic acid and glycine (2-aminoacetic acid).[7][8][9]
-
Oxidative Degradation: While the dichlorinated ring is relatively stable, oxidative conditions could potentially lead to hydroxylation of the aromatic ring, forming phenolic derivatives.[10][11] The methylene group of the acetic acid moiety could also be a site for oxidation.
-
Photodegradation: Aromatic halides, like the dichlorophenyl group, can be susceptible to photolytic cleavage or reactions, potentially leading to dechlorination or the formation of other photoproducts.[12][13]
Q2: What is the primary goal of a forced degradation study for this compound?
A2: The primary goal, as outlined in ICH guideline Q1A(R2), is to identify the potential degradation products that could form under stress conditions.[1][3] This helps in several key areas:
-
Developing Stability-Indicating Methods: The study is essential to prove that your analytical method (typically HPLC) can separate the parent drug from all significant degradation products, ensuring the method is "stability-indicating."[5][14]
-
Understanding Degradation Pathways: It helps elucidate the chemical breakdown mechanisms of the drug substance.[3]
-
Informing Formulation and Packaging: Understanding sensitivities to light, pH, or oxygen can guide the development of a stable formulation and the selection of appropriate packaging.
Q3: How much degradation should I aim for in my stress experiments?
A3: The generally accepted target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][15] Degradation below 5% may not generate a sufficient quantity of degradants for reliable detection and characterization. Conversely, degradation above 20% can lead to secondary degradation, making it difficult to establish the primary degradation pathway.
Troubleshooting Guide: Experimental Setup & Execution
This section addresses common challenges encountered during the setup and execution of forced degradation studies.
Q4: My acid/base hydrolysis experiment is showing no degradation or is degrading the sample completely. How do I find the right conditions?
A4: This is a common issue of reaction kinetics. The key is to systematically adjust the conditions.
-
Problem: No/Slow Degradation. If you see minimal degradation, the conditions are too mild. The scientific reason is that the activation energy for amide hydrolysis is not being met.
-
Solution: Incrementally increase the stressor's intensity.
-
Increase Temperature: Start at 40°C and increase in 10-20°C increments (e.g., 60°C, then 80°C). Heat provides the energy to overcome the reaction barrier.
-
Increase Acid/Base Concentration: If temperature increases are insufficient, move from 0.1 M HCl/NaOH to 0.5 M or 1.0 M. Higher concentrations of H+ or OH- ions increase the frequency of catalytic attacks on the amide bond.[8][16]
-
Increase Time: Extend the duration of the experiment from 24 hours to 48 or 72 hours.
-
-
-
Problem: Complete Degradation. This indicates the conditions are far too harsh, leading to rapid and potentially secondary degradation.
-
Solution: Systematically decrease the stressor's intensity.
-
Reduce Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C).
-
Decrease Acid/Base Concentration: Use more dilute conditions, such as 0.01 M or 0.05 M HCl/NaOH.
-
Time Sampling: Take samples at multiple early time points (e.g., 2, 4, 8, 12 hours) to capture the desired 5-20% degradation window before the reaction proceeds to completion.
-
-
Q5: I am not seeing any degradation in my oxidative stress study using 3% H₂O₂. What should I do?
A5: The stability of the dichlorinated ring and the amide group to oxidation can make this challenging.
-
Problem: Hydrogen peroxide alone may not be a strong enough oxidizing agent at room temperature.
-
Solution 1: Increase Temperature. Gently heating the reaction to 40-50°C can significantly accelerate the rate of oxidation.
-
Solution 2: Increase H₂O₂ Concentration. You can cautiously increase the concentration to 10% or even 30% H₂O₂, but be mindful of safety and the potential for overly aggressive degradation.
-
Solution 3 (Advanced): Consider a Fenton-like reaction by introducing a catalytic amount of Fe(II) salt, which generates highly reactive hydroxyl radicals (•OH).[17] This is a very aggressive method and should be used cautiously to avoid complete sample destruction.
-
Q6: My photostability study results are inconsistent. Why?
A6: Inconsistency in photostability testing often stems from a lack of control over the experimental setup.
-
Problem: Variations in light intensity, wavelength, or sample presentation.
-
Solution: Adhere to ICH Q1B guidelines.[1]
-
Controlled Light Source: Use a calibrated photostability chamber that delivers a specific, controlled output of both cool white fluorescent and near-UV light.
-
Use a Chemical Actinometer: A quinine chemical actinometer can be used to ensure consistent light exposure between experiments.
-
Container Choice: Use chemically inert, transparent containers (e.g., quartz cuvettes) to ensure maximum light penetration.
-
Dark Control: Always include a "dark control" sample, wrapped in aluminum foil and placed next to the light-exposed sample, to differentiate between photolytic and thermal degradation.
-
-
Troubleshooting Guide: Analytical Challenges (HPLC-UV/MS)
Q7: I see new peaks in my chromatogram, but the mass balance is poor. Where did my compound go?
A7: Poor mass balance is a critical issue that undermines the validity of the study. It suggests that not all degradants are being accounted for.
-
Problem 1: Degradants are not UV active. The primary degradation products (2,5-dichlorobenzoic acid and glycine) may have very different UV absorption maxima and extinction coefficients compared to the parent compound. Glycine itself is not UV active.
-
Problem 2: Degradants are not eluting from the column. Highly polar or charged degradants (like glycine) may be retained on a standard reversed-phase column, or they may have eluted in the solvent front, undetected.
-
Solution: Modify your HPLC method. Try a steeper gradient or a different column chemistry (e.g., HILIC for highly polar compounds). Ensure the injection solvent is compatible with the mobile phase to prevent peak distortion.[21]
-
-
Problem 3: Formation of volatile or insoluble products. In some cases, degradation can lead to volatile compounds (lost to the headspace) or insoluble polymers that precipitate out of solution.
-
Solution: Visually inspect stressed samples for precipitation. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) could be a complementary analytical technique.
-
Q8: I have co-eluting peaks. How can I improve the separation between the parent compound and its degradants?
A8: Achieving baseline separation is the core goal of a stability-indicating method.[14]
-
Problem: Insufficient chromatographic resolution.
-
Solution: Systematically optimize your HPLC method.[22]
-
Modify Gradient: Make the gradient shallower around the elution time of the critical pair. This gives the compounds more time to interact with the stationary phase and resolve.
-
Change Mobile Phase pH: The ionization state of the carboxylic acid on the parent and degradants is pH-dependent. Adjusting the mobile phase pH can alter their retention times and improve separation.
-
Try a Different Column: Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a different end-capping) to introduce alternative separation mechanisms.
-
Lower the Temperature: Reducing the column temperature can sometimes enhance resolution, although it will increase backpressure and run time.
-
-
Experimental Protocols & Data Summary
The following are starting-point protocols. You must optimize them to achieve the target 5-20% degradation.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Analysis Notes |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-72 hours | Neutralize with NaOH before injection. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 12-48 hours | Neutralize with HCl before injection. Amide hydrolysis is often faster under basic conditions. |
| Oxidation | 3% H₂O₂ | 40°C | 24 hours | Protect from light to prevent peroxide degradation. |
| Photostability | ICH Q1B Option 2 | Ambient | As per ICH | Expose to ≥1.2 million lux-hours (visible) and ≥200 watt-hours/m² (UVA). Use a dark control. |
| Thermal | Dry Heat | 80°C | 72 hours | Test both solid drug substance and a solution. |
Visualizations: Workflows and Pathways
Forced Degradation Experimental Workflow
The following diagram illustrates a logical workflow for conducting a forced degradation study, from stress sample generation to final data analysis.
Caption: Workflow for a forced degradation study.
Proposed Primary Degradation Pathway
This diagram illustrates the most probable primary degradation pathway for this compound, which is the hydrolysis of the amide bond.
Caption: Proposed hydrolytic degradation pathway.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. jordilabs.com [jordilabs.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. Benzamide hydrolysis in strong acids : The last word | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. pharmafocusamerica.com [pharmafocusamerica.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. synthinkchemicals.com [synthinkchemicals.com]
Preventing byproduct formation in 2-(2,5-Dichlorobenzamido)acetic acid synthesis
Welcome to the technical support center for the synthesis of 2-(2,5-Dichlorobenzamido)acetic acid (N-(2,5-dichlorobenzoyl)glycine). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis, with a primary focus on preventing byproduct formation and ensuring the integrity of your final product.
I. Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: The most prevalent and effective method is the Schotten-Baumann reaction.[1][2][3][4] This involves the acylation of glycine with 2,5-dichlorobenzoyl chloride in a biphasic system, typically an organic solvent and water, in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[1][3]
Q2: I am observing a low yield of my desired product. What are the likely causes?
A2: Low yields in this synthesis can often be attributed to several factors. A primary cause is the hydrolysis of the highly reactive 2,5-dichlorobenzoyl chloride to 2,5-dichlorobenzoic acid, especially if the reaction conditions are not optimized.[5] Another possibility is the self-condensation of glycine, which can occur under basic conditions, leading to the formation of glycylglycine or 2,5-diketopiperazine.[6] Additionally, inadequate temperature control or an incorrect stoichiometric ratio of reactants can also adversely affect the yield.
Q3: My final product appears to be impure after the initial work-up. What are the common impurities?
A3: The most common impurities are unreacted starting materials (glycine and 2,5-dichlorobenzoic acid from hydrolysis of the acyl chloride) and byproducts from side reactions. The primary byproducts to be aware of are 2,5-diketopiperazine (the cyclic dimer of glycine) and glycylglycine.[6]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is the recommended technique.
II. Troubleshooting Guide: Byproduct Formation
This section provides a detailed breakdown of common byproduct-related issues, their root causes, and actionable solutions.
Issue 1: Presence of 2,5-Dichlorobenzoic Acid in the Final Product
Q: My NMR/LC-MS analysis indicates the presence of 2,5-dichlorobenzoic acid. How can I prevent its formation and remove it?
A: Causal Analysis: The presence of 2,5-dichlorobenzoic acid is a direct result of the hydrolysis of the starting material, 2,5-dichlorobenzoyl chloride. This is a competitive reaction that is favored by prolonged exposure to the aqueous basic conditions of the Schotten-Baumann reaction.
Diagram: Hydrolysis of 2,5-Dichlorobenzoyl Chloride
Caption: Hydrolysis of the acyl chloride starting material.
Preventative Measures & Protocol:
To minimize the hydrolysis of 2,5-dichlorobenzoyl chloride, it is crucial to optimize the reaction conditions to favor the desired amidation reaction.
Table 1: Recommended Reaction Parameters to Minimize Hydrolysis
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Reduces the rate of hydrolysis, which is more sensitive to higher temperatures than the acylation reaction. |
| Addition of Acyl Chloride | Slow, dropwise addition | Maintains a low concentration of the acyl chloride in the reaction mixture at any given time, favoring reaction with the more abundant glycine nucleophile over water. |
| Stirring | Vigorous | Ensures efficient mixing of the organic and aqueous phases, promoting the reaction between glycine and the acyl chloride. |
| pH Control | Maintain pH between 9-10 | Ensures the glycine is in its nucleophilic, deprotonated state while not being excessively basic to accelerate hydrolysis. |
Purification Protocol: Removal of 2,5-Dichlorobenzoic Acid
If 2,5-dichlorobenzoic acid is present in your crude product, it can be effectively removed by a basic wash during the work-up procedure.
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic 2,5-dichlorobenzoic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Issue 2: Formation of Glycine Dimers (2,5-Diketopiperazine and Glycylglycine)
Q: I have identified byproducts with masses corresponding to glycine dimers. What causes their formation and how can I avoid them?
A: Causal Analysis: Under the basic and sometimes elevated temperature conditions of the reaction or work-up, glycine can undergo self-condensation. The primary product of this is the cyclic dimer, 2,5-diketopiperazine, which can be in equilibrium with the linear dipeptide, glycylglycine.[6] The formation of these byproducts consumes the glycine starting material, reducing the overall yield of the desired product.
Diagram: Self-Condensation of Glycine
Caption: Formation of glycine-derived byproducts.
Preventative Measures & Protocol:
Minimizing the formation of glycine dimers hinges on careful control of the reaction temperature and pH.
Table 2: Recommended Reaction Parameters to Minimize Glycine Dimerization
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain at 0-5 °C during the reaction and work-up | Higher temperatures significantly accelerate the rate of glycine self-condensation. |
| pH Control | Avoid excessively high pH (>11) | While a basic pH is necessary to deprotonate glycine, a very high pH can promote self-condensation. |
| Reaction Time | Monitor the reaction closely and quench promptly upon completion | Prolonged reaction times, especially at elevated temperatures, increase the likelihood of byproduct formation. |
Purification Protocol: Removal of Glycine Dimers
2,5-Diketopiperazine and glycylglycine have different solubility profiles compared to the desired product. Recrystallization is an effective method for their removal.
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or acetic acid/water.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the desired product.
-
The byproducts, being more polar, will preferentially remain in the mother liquor.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard Schotten-Baumann procedure adapted for this specific synthesis.
Materials:
-
Glycine
-
2,5-Dichlorobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 1M aqueous solution of NaOH (2.2 equivalents) at 0-5 °C.
-
In a separate flask, dissolve 2,5-dichlorobenzoyl chloride (1.1 equivalents) in DCM.
-
Slowly add the solution of 2,5-dichlorobenzoyl chloride to the glycine solution dropwise over 30-60 minutes, ensuring the temperature remains between 0-5 °C with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, separate the organic and aqueous layers.
-
Wash the organic layer with 1M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: HPLC Analysis of Reaction Mixture
This HPLC method can be used to assess the purity of the final product and quantify the presence of major impurities.
Table 3: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. |
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
IV. References
-
BenchChem. (2025). Common pitfalls in the synthesis of N-acyl amino acids. BenchChem.
-
Wikipedia. (2024). Glycine. Wikipedia.
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–8.
-
Wikipedia. (2023). Schotten–Baumann reaction. Wikipedia.
-
ACS Omega. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
-
BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S.
-
Nagayama, M., Takaoka, O., Inomata, K., & Yamagata, Y. (1990). Diketopiperazine-mediated peptide formation in aqueous solution. Origins of Life and Evolution of the Biosphere, 20(3-4), 249–57.
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. L.S.College, Muzaffarpur.
-
sathee neet. (n.d.). Chemistry Schotten Baumann Reaction. sathee neet.
-
ResearchGate. (2016). Is my peptide forming diketopiperazine in solution?. ResearchGate.
-
PharmaCompass. (n.d.). This compound. PharmaCompass.
-
BenchChem. (2025). Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. BenchChem.
-
Crysdot LLC. (n.d.). This compound. Crysdot LLC.
-
Google Patents. (n.d.). Process for making ixazomib or intermediates therefor. Google Patents.
-
Google Patents. (n.d.). Preparation method of 2, 4-dichlorobenzoyl chloride. Google Patents.
-
PharmaCompass. (n.d.). N-(2,5-Dichlorobenzoyl)glycine. PharmaCompass.
-
PubChem. (n.d.). 2,5-Dichlorobenzoyl chloride. PubChem.
-
Google Patents. (n.d.). Method for detecting glycine and its impurities by high performance liquid chromatography. Google Patents.
-
Google Patents. (n.d.). Preparation of 2,5-dichlorobenzophenones. Google Patents.
-
MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI.
-
gsrs. (n.d.). 2,5-DICHLOROBENZOYL CHLORIDE. gsrs.
-
Google Patents. (n.d.). Process for producing 2,6-dichlorobenzoyl chloride. Google Patents.
-
Biosynth. (n.d.). (2,5-Dichlorophenyl)acetic acid. Biosynth.
-
PubChem. (n.d.). N-(2,5-Dichlorobenzoyl)glycine. PubChem.
-
ResearchGate. (2014). Preparative isolation and purification of three glycine-conjugated cholic acids from Pulvis Fellis Suis by high-speed countercurrent chromatography coupled with elsd detection. ResearchGate.
References
Technical Support Center: Mobile Phase Optimization for 2-(2,5-Dichlorobenzamido)acetic acid
An authoritative guide from our Senior Application Scientists, designed for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and optimization strategies for the reversed-phase HPLC separation of 2-(2,5-Dichlorobenzamido)acetic acid.
Welcome to our dedicated guide for resolving common chromatographic challenges encountered with this compound. This molecule, an N-acylated glycine derivative, possesses a carboxylic acid functional group that governs its behavior in reversed-phase chromatography. Understanding and controlling the ionization of this group is paramount to achieving robust and reproducible separations. This guide is structured as a series of frequently asked questions, providing not just solutions but the underlying scientific principles to empower your method development.
Analyte Profile: this compound
A clear understanding of the analyte's properties is the foundation of effective method development.
| Property | Value / Description | Significance for HPLC Method Development |
| Chemical Structure | N-(2,5-dichlorobenzoyl)glycine.[1] | Contains a key ionizable group: a carboxylic acid. Its retention will be highly sensitive to mobile phase pH. |
| Molecular Formula | C₉H₇Cl₂NO₃[1] | - |
| Molecular Weight | 248.06 g/mol [1] | - |
| Estimated pKa | ~2.8 - 3.8 | The carboxylic acid's pKa is lowered by the electron-withdrawing effects of the adjacent amide and dichlorophenyl ring. The pKa of the structurally related 2,5-Dichlorobenzoic acid is 2.8.[2] This acidic nature dictates that a low pH mobile phase will be required to achieve retention. |
| Solubility | Low in neutral water, higher in organic solvents. | The neutral (protonated) form is less polar and more hydrophobic, favoring retention on a C18 column. The ionized (deprotonated) form is more polar and water-soluble, leading to poor retention.[3][4] |
Frequently Asked Questions & Troubleshooting Guide
Q1: My peak for this compound shows poor retention and elutes near the solvent front. How can I increase its retention time?
A1: Cause and Mechanism
This is a classic symptom of analyzing an acidic compound in a mobile phase with a pH that is too high. In reversed-phase HPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).
Your analyte has a carboxylic acid group with an estimated pKa between 2.8 and 3.8. If the mobile phase pH is above this pKa, the carboxylic acid will be deprotonated, forming a negatively charged carboxylate ion. This ionized form is significantly more polar and hydrophilic than the neutral molecule, leading to very weak interaction with the stationary phase and, consequently, early elution.[3][4][5]
To increase retention, you must suppress this ionization by lowering the mobile phase pH. The goal is to ensure the analyte is predominantly in its neutral, more hydrophobic form. A widely accepted rule is to adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[3][6] For this compound, a target pH of ≤ 2.0 is an excellent starting point.
Experimental Protocol: Achieving Ionization Suppression
-
Buffer Selection : Choose a buffer with a pKa close to your target pH. For a target pH of ~2.0, phosphoric acid is a suitable choice for UV-based detection as it provides good buffering capacity in this range.[5] If your analysis involves mass spectrometry (LC-MS), a volatile buffer like 0.1% formic acid (which yields a pH of ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2.0) is necessary.[5]
-
Mobile Phase Preparation (Aqueous Component - Solvent A) :
-
For UV Detection (Target pH 2.0) : Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate (KH₂PO₄) in HPLC-grade water. Adjust the pH to 2.0 using phosphoric acid (H₃PO₄). Measure the pH of the aqueous solution before mixing with the organic solvent.[7]
-
For LC-MS Compatibility (Target pH ~2.7) : Add 1 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
-
-
Organic Modifier (Solvent B) : Use HPLC-grade acetonitrile or methanol.
-
Initial Gradient : Start with a low percentage of the organic modifier to maximize retention. A good initial scouting gradient is 5-95% Solvent B over 15-20 minutes. This will help determine the approximate organic concentration needed for elution.
-
Optimization : Based on the scouting run, you can adjust the gradient slope or convert to an isocratic method to achieve the desired retention time, which should ideally be between 2 and 10 times the column dead time (k between 2 and 10).[8]
Caption: Analyte ionization state vs. chromatographic retention.
Q2: I have sufficient retention, but the peak for my analyte is broad and tailing. What causes this, and how can I improve the peak shape?
A2: Cause and Mechanism
Peak tailing for acidic compounds on silica-based columns is typically caused by two main factors:
-
Incomplete Ionization Suppression : If the mobile phase pH is too close to the analyte's pKa (within ~1.5 pH units), a significant population of both the ionized and neutral forms of the analyte will exist simultaneously in solution. This dual-state existence during transit through the column can lead to peak broadening and tailing.[4]
-
Secondary Silanol Interactions : Standard silica-based reversed-phase columns have residual silanol groups (-Si-OH) on their surface. At mid-range pH values (pH > 4), these silanols can become deprotonated (-Si-O⁻), creating negatively charged sites.[7][9] These sites can engage in undesirable ionic interactions with any remaining ionized analyte molecules, leading to mixed-mode retention mechanisms that manifest as severe peak tailing.[9]
The solution to both issues is to operate at a sufficiently low pH. A low pH ensures the analyte is fully protonated and simultaneously suppresses the ionization of the surface silanols, minimizing secondary interactions.[7][10]
Troubleshooting Workflow: Improving Peak Shape
Caption: Troubleshooting workflow for peak tailing of acidic compounds.
Experimental Protocol: Mitigating Peak Tailing
-
Confirm and Lower pH : Re-verify your mobile phase pH. If you are using formic acid (pH ~2.7) and still see tailing, consider switching to a stronger acid like TFA (0.1%) or a phosphate buffer adjusted to pH 2.0 to ensure complete protonation of your analyte.
-
Ensure Adequate Buffering : A primary role of the buffer is to maintain a constant pH as the sample is introduced.[9] If the buffer concentration is too low (e.g., <5 mM), it may not have sufficient capacity to prevent localized pH shifts, leading to poor peak shape. Ensure your buffer concentration is in the 10-25 mM range.
-
Check Column Health : Persistent tailing, even under optimal pH conditions, may indicate column degradation or contamination. Modern columns made with high-purity silica have fewer problematic silanols and generally provide better peak shapes for ionizable compounds.[9] Consider flushing the column with a strong solvent or testing a new, high-purity silica column.
Q3: I have good retention and peak shape, but my analyte is co-eluting with an impurity. How can I adjust the mobile phase to improve resolution?
A3: Cause and Mechanism
Resolution is a function of column efficiency, retention, and, most importantly, selectivity (α). Selectivity is the measure of separation between two adjacent peaks. The most powerful way to influence selectivity in reversed-phase HPLC is by changing the composition of the mobile phase.[8][11]
Experimental Protocol: Enhancing Selectivity
-
Change the Organic Modifier : Acetonitrile and methanol are the two most common organic solvents, and they offer different selectivities due to their distinct chemical properties (acetonitrile is aprotic with dipole characteristics, while methanol is a protic solvent).[8] If you are using acetonitrile, prepare an equivalent mobile phase (adjusting the percentage to achieve similar retention) using methanol, and vice versa. This simple change often alters the elution order of closely eluting compounds and can resolve the co-elution.
| Organic Modifier | Properties |
| Acetonitrile (ACN) | Lower viscosity, lower UV cutoff, typically provides sharper peaks. Aprotic solvent. |
| Methanol (MeOH) | Higher viscosity, protic solvent (can act as hydrogen bond donor/acceptor), often provides different selectivity. |
-
Fine-Tune the pH : While the primary goal of pH adjustment for this analyte is ionization suppression, small, deliberate changes in pH (e.g., from 2.0 to 2.2 to 2.5) can subtly alter the selectivity between your analyte and any ionizable impurities.[3][4] This is most effective when the impurity has a different pKa than your compound of interest.
-
Adjust Buffer Concentration : Increasing the ionic strength of the mobile phase can sometimes influence selectivity, especially if there are subtle ionic secondary interactions at play. Try preparing your mobile phase with a higher buffer concentration (e.g., increasing from 10 mM to 50 mM) to see if it impacts resolution.
-
Optimize Temperature : Temperature affects mobile phase viscosity and reaction kinetics, which can alter selectivity. Try running the separation at a higher (e.g., 40°C) or lower (e.g., 25°C) temperature to see if resolution improves.
By systematically exploring these mobile phase parameters, you can effectively manipulate selectivity to resolve your this compound peak from interfering impurities.
References
- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. hplc.eu [hplc.eu]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
Welcome to the Technical Support Center for Chiral Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize racemization during the synthesis of chiral compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding racemization in chiral synthesis.
Q1: What is racemization and why is it a critical issue in my synthesis?
A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1][2] This process results in a loss of optical activity.[3] In drug development and the synthesis of bioactive molecules, this is a critical issue because enantiomers of a chiral drug can have significantly different pharmacological, pharmacokinetic, and toxicological properties. The presence of an undesired enantiomer can reduce the therapeutic efficacy of a drug or even cause harmful side effects.[4]
Q2: What are the fundamental mechanisms that cause racemization?
A: Racemization typically proceeds through the formation of a planar, achiral intermediate.[1][3] The most common mechanisms include:
-
Enolization (Base-Catalyzed): In compounds with a chiral center adjacent to a carbonyl group (like ketones, aldehydes, and esters), a base can abstract an acidic α-hydrogen to form a planar enolate intermediate.[5][6][7] Reprotonation can then occur from either face of the planar enolate, leading to a mixture of enantiomers.[1][8]
-
Enolization (Acid-Catalyzed): Similarly, in the presence of an acid, a carbonyl compound can tautomerize to its enol form, which is also planar at the α-carbon.[5][6] Reversion to the keto form can result in both enantiomers.[1]
-
Carbocation Formation: Reactions that proceed through a carbocation intermediate at the chiral center can lead to racemization.[1][5] The sp2-hybridized carbocation is planar, allowing for nucleophilic attack from either side with equal probability.[5]
-
Oxazolone (Azlactone) Formation in Peptide Synthesis: During peptide coupling, the activated carboxylic acid of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and readily abstracted by base, leading to rapid racemization.[9][10]
Q3: Which amino acids are particularly susceptible to racemization during peptide synthesis?
A: While any amino acid with an α-hydrogen can undergo racemization, some are more prone to it than others under standard peptide synthesis conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[9][11][12] Other amino acids like Phenylalanine (Phe) and Serine (Ser) can also be problematic under certain conditions.[9][13] The nature of the side chain and its protecting group can significantly influence the rate of racemization.[9]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting racemization in your experiments.
Issue 1: Significant racemization detected in my final product after a reaction involving a base.
This is a classic problem, often pointing towards enolization as the culprit. Here’s how to approach it:
Troubleshooting Steps:
-
Evaluate the Base:
-
Strength: Is the base stronger than necessary? The pKa of the base should be carefully considered. Stronger bases will deprotonate the α-hydrogen more readily.
-
Steric Hindrance: Consider using a more sterically hindered, non-nucleophilic base. Hindered bases, like 2,4,6-collidine, can be less efficient at abstracting the α-proton compared to smaller bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), thereby reducing racemization.[10][12]
-
Concentration: Are you using an excess of base? Use the minimum stoichiometric amount of base required for the reaction to proceed efficiently.[14]
-
-
Optimize Reaction Temperature:
-
Lower the Temperature: Racemization is a thermally activated process.[2] Lowering the reaction temperature can significantly decrease the rate of racemization.[12][14][15] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Running reactions at 0°C or even -20°C is a common strategy.[14]
-
-
Solvent Selection:
Issue 2: My peptide synthesis is showing significant diastereomeric impurities.
Racemization during peptide coupling is a frequent challenge. The formation of oxazolone intermediates is a primary cause.[9]
Troubleshooting Steps:
-
Review Your Coupling Reagents and Additives:
-
Carbodiimides (DCC, DIC): If you are using a carbodiimide coupling reagent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, significant racemization is likely.[9][14]
-
Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives.[20] Commonly used and effective additives include:
-
-
Consider Alternative Coupling Reagents:
-
Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more efficient and lead to less racemization than carbodiimides alone.[9][13]
-
Phosphonium Salt Reagents: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective at suppressing racemization.[9]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This reagent is known for its superior racemization suppression compared to HOBt-based reagents.[10]
-
-
Minimize Pre-activation Time:
-
The Problem: Allowing the activated carboxylic acid to sit for an extended period before the addition of the amine nucleophile increases the time for the oxazolone intermediate to form and racemize.[21]
-
The Solution: Minimize the pre-activation time. Often, a pre-activation of only 1-5 minutes is sufficient before adding the amine component.[21]
-
Issue 3: I am observing racemization after workup and purification.
Racemization can also occur during the isolation and purification of your chiral product.
Troubleshooting Steps:
-
pH Control During Workup:
-
Temperature During Purification:
-
The Problem: Elevated temperatures during solvent evaporation (e.g., on a rotary evaporator) or purification (e.g., high-temperature chromatography) can cause racemization.[22][23]
-
The Solution: Remove solvents under reduced pressure at low temperatures. If performing chromatography, consider running the separation at room temperature or even sub-ambient temperatures if the instrumentation allows.
-
-
Chiral Chromatography Considerations:
-
On-Column Racemization: In some cases, the chiral stationary phase (CSP) or the mobile phase additives used in chiral chromatography can induce racemization of the analyte.
-
Troubleshooting:
-
Experimental Protocols
Protocol 1: General Low-Racemization Peptide Coupling using HATU
This protocol is designed to minimize racemization during the formation of an amide bond in peptide synthesis.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected amino acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.[21]
-
Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.
-
Base Addition: Add a hindered base, such as DIPEA or 2,4,6-collidine (2.0 equivalents), dropwise to the mixture.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature.
-
Work-up: Once the reaction is complete, proceed with a standard aqueous work-up, ensuring to maintain a neutral pH, followed by purification.
Protocol 2: Asymmetric Alkylation using a Chiral Auxiliary
This protocol outlines a general procedure for using a chiral auxiliary to control the stereochemistry of an alkylation reaction. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[24][25]
-
Attachment of Chiral Auxiliary: React the starting carboxylic acid with the chosen chiral auxiliary (e.g., an Evans oxazolidinone) to form the corresponding amide or imide.[24][]
-
Enolate Formation: In a dry, inert atmosphere at low temperature (e.g., -78°C), treat the substrate with a suitable base (e.g., lithium diisopropylamide, LDA) to generate the enolate. The chiral auxiliary will sterically block one face of the enolate.[27]
-
Alkylation: Add the electrophile (e.g., an alkyl halide) to the enolate solution at low temperature. The alkylation will occur preferentially on the less sterically hindered face of the enolate, as directed by the chiral auxiliary.
-
Work-up and Purification: Quench the reaction at low temperature and proceed with a standard work-up and purification of the diastereomerically enriched product.
-
Removal of Chiral Auxiliary: Cleave the chiral auxiliary under appropriate conditions (e.g., hydrolysis) to yield the desired enantiomerically enriched product. The chiral auxiliary can often be recovered and reused.[24][27]
Data Presentation
Table 1: Influence of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Relative Racemization Risk | Notes |
| DCC/DIC | None | High | O-acylisourea intermediate is highly prone to racemization.[9][14] |
| DCC/DIC | HOBt | Low | Forms a less reactive, more stable active ester.[11][13] |
| DCC/DIC | HOAt | Very Low | More effective than HOBt at suppressing racemization.[11][13] |
| HBTU/HATU | None | Low | Generally efficient with low levels of racemization.[9] |
| COMU | None | Very Low | Superior racemization suppression.[10] |
Visualizations
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Caption: Racemization pathway in peptide synthesis via oxazolone formation.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Racemization - Georganics [georganics.sk]
- 3. grokipedia.com [grokipedia.com]
- 4. books.rsc.org [books.rsc.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mesalabs.com [mesalabs.com]
- 11. peptide.com [peptide.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bachem.com [bachem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 24. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 25. tcichemicals.com [tcichemicals.com]
- 27. york.ac.uk [york.ac.uk]
2-(2,5-Dichlorobenzamido)acetic acid stability and storage issues
An in-depth guide to the stability and storage of 2-(2,5-Dichlorobenzamido)acetic acid, designed for researchers, scientists, and drug development professionals.
This guide provides essential information regarding the stability, storage, and handling of this compound. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and troubleshooting strategies necessary for successful experimental outcomes. The information herein is synthesized from available data and established principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[1] While some suppliers suggest room temperature storage, minimizing exposure to heat, light, and moisture is a critical best practice to prevent degradation. For extended periods, storage at 2-8°C is recommended.
Q2: How should I store solutions of this compound?
Aqueous solutions should be prepared fresh for each experiment. The amide bond in the molecule is susceptible to hydrolysis, a process that can be accelerated in aqueous environments, especially at non-neutral pH.[2] If solutions must be stored, it is advisable to do so at 2-8°C for no longer than 24 hours. For non-aqueous solutions in inert solvents like DMSO, storage at -20°C can extend stability.
Q3: What are the primary degradation pathways for this compound?
Based on its chemical structure, the two most probable degradation pathways are hydrolysis and photodegradation.
-
Hydrolysis: The amide linkage is the most likely site for hydrolytic cleavage. This reaction would break the molecule into 2,5-dichlorobenzoic acid and glycine. This process can be catalyzed by acidic or basic conditions.[2]
-
Photodegradation: The dichlorinated benzene ring is a chromophore that can absorb UV light. Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation upon exposure to light, especially in solution.[3] While specific data for this compound is not available, it is prudent to protect it from light.[4][5]
Q4: What are the visible signs of degradation?
For the solid compound, look for any change in color (from white/off-white to yellow or brown) or texture. For solutions, the appearance of cloudiness, precipitation, or a color change can indicate degradation or poor solubility. Analytically, degradation would be observable as the appearance of new peaks and a decrease in the main peak area in HPLC or LC-MS chromatograms.
Summary of Stability and Storage
| Parameter | Recommendation for Solid Form | Recommendation for Solutions | Potential Issues |
| Temperature | Room temperature (short-term); 2-8°C (long-term) | 2-8°C (aqueous, <24h); -20°C (in inert solvent) | Thermal decomposition at high temperatures.[6] |
| Light | Store in the dark; use amber vials. | Protect from light at all times. | Photodegradation, especially in solution.[3] |
| Moisture/Humidity | Store in a desiccator or with a desiccant. | Use anhydrous solvents where possible. | Promotes hydrolysis of the amide bond.[2] |
| pH (in solution) | Prepare fresh; use buffered solutions if necessary. | Maintain pH near neutral if possible. | Acid or base-catalyzed hydrolysis.[2][7] |
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Inconsistent results are often the first sign of compound instability. Before questioning the experimental design, it's crucial to validate the integrity of your starting material.
Troubleshooting Workflow:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, dark).
-
Purity Assessment: Perform a purity check on your current stock. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods.[8][9] Compare the chromatogram to a reference standard or the initial batch data if available. Look for new impurity peaks or a reduction in the main peak area. Quantitative NMR (qNMR) can also be a powerful tool for purity assessment.[10]
-
Prepare Fresh Solutions: Discard any old solutions and prepare a new one from the solid stock immediately before your experiment.
-
Re-run Experiment: Use the freshly prepared solution in your experiment to see if reproducibility is restored.
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Precipitate or Cloudiness in Aqueous Solutions
The appearance of a precipitate can be due to either low solubility or the formation of insoluble degradation products.
Troubleshooting Steps:
-
Check Solubility and pH: The carboxylic acid moiety means the compound's solubility is pH-dependent. At low pH, the carboxylic acid will be protonated and less soluble in water. Increasing the pH to just above the pKa of the carboxylic acid (typically around 4-5) will deprotonate it, increasing its aqueous solubility.
-
Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) or sonicating can help dissolve the compound. However, be cautious, as excessive heat can accelerate degradation.
-
Filtration: If a small amount of particulate matter remains, it may be due to insoluble impurities. Filtering the solution through a 0.22 µm syringe filter can clarify it.
-
Confirm Identity of Precipitate: If possible, analyze the precipitate. The primary hydrolytic degradation product, 2,5-dichlorobenzoic acid, has low aqueous solubility and could precipitate out of solution.
Issue 3: Suspected Hydrolysis in an Aqueous Assay
If your assay runs over several hours or days in an aqueous buffer, hydrolysis of the amide bond is a significant concern.
Mechanism and Mitigation:
The amide bond can be cleaved by water, a reaction catalyzed by H+ or OH- ions, to yield 2,5-dichlorobenzoic acid and glycine.
Caption: Primary hydrolytic degradation pathway.
Mitigation Strategies:
-
pH Control: Determine the optimal pH for stability. Run a small-scale stability study by incubating the compound in different buffers (e.g., pH 5, 7, and 9) and analyzing the purity over time by HPLC. Generally, a pH close to neutral (6.5-7.5) is best for amide stability.
-
Minimize Incubation Time: Design experiments to have the shortest possible incubation time in aqueous media.
-
Use of Co-solvents: If the experimental design allows, using a percentage of an organic co-solvent like DMSO or ethanol can reduce the activity of water and slow down hydrolysis.
References
- 1. greenfield.com [greenfield.com]
- 2. rsquarel.org [rsquarel.org]
- 3. scispace.com [scispace.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. US2856426A - Thermal decomposition of acetic acid - Google Patents [patents.google.com]
- 7. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpls.org [wjpls.org]
- 9. epa.gov [epa.gov]
- 10. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(2,5-Dichlorobenzamido)acetic Acid for Researchers and Drug Development Professionals
Introduction
2-(2,5-Dichlorobenzamido)acetic acid, also known as N-(2,5-dichlorobenzoyl)glycine, is a key intermediate in the synthesis of various pharmaceuticals, most notably the proteasome inhibitor Ixazomib, used in the treatment of multiple myeloma. The efficiency of the synthesis of this intermediate directly impacts the overall yield and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary synthesis routes to this compound, offering detailed experimental protocols, comparative data, and insights into the rationale behind procedural choices to aid researchers in selecting the optimal method for their specific needs.
Core Synthesis Strategies: An Overview
The formation of this compound involves the creation of an amide bond between a 2,5-dichlorobenzoyl moiety and glycine. The two principal strategies to achieve this are:
-
Acylation of Glycine with an Activated Carboxylic Acid Derivative: This classic approach utilizes a highly reactive derivative of 2,5-dichlorobenzoic acid, typically the acid chloride, to acylate the amino group of glycine. The Schotten-Baumann reaction is a prime example of this strategy.
-
Direct Amide Coupling of 2,5-Dichlorobenzoic Acid and Glycine: This method involves the use of a coupling agent to facilitate the direct formation of the amide bond between the carboxylic acid and the amine, avoiding the need for a pre-activated carboxylic acid derivative.
This guide will delve into the specifics of each of these routes, providing a comparative analysis of their advantages and disadvantages.
Route 1: The Schotten-Baumann Reaction - Acylation with 2,5-Dichlorobenzoyl Chloride
The Schotten-Baumann reaction is a widely used and robust method for the synthesis of amides from amines and acyl chlorides.[1][2] In the context of synthesizing this compound, this involves the reaction of 2,5-Dichlorobenzoyl chloride with glycine in the presence of a base.
Reaction Rationale and Mechanistic Insight
The core of this reaction is the nucleophilic acyl substitution where the amino group of glycine attacks the highly electrophilic carbonyl carbon of 2,5-Dichlorobenzoyl chloride. The presence of a base, typically sodium hydroxide, is crucial for two reasons: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation, and it deprotonates the glycine, increasing its nucleophilicity.[2] The reaction is often performed in a biphasic system (e.g., water and an organic solvent) to facilitate the separation of the product and starting materials.[1]
Caption: Schotten-Baumann Reaction Workflow
Experimental Protocol: Schotten-Baumann Synthesis
Materials:
-
Glycine
-
Sodium Hydroxide (NaOH)
-
2,5-Dichlorobenzoyl chloride
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric Acid (HCl) for acidification
-
Deionized Water
Procedure:
-
Preparation of Glycine Solution: In a reaction vessel equipped with a stirrer, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 2,5-Dichlorobenzoyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane) to the chilled glycine solution under vigorous stirring. Maintain the temperature below 10°C during the addition.
-
Reaction: Continue stirring the biphasic mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Combine the aqueous layers and cool to 0-5°C.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound will form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum at 60-70°C.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Preliminary Step: Synthesis of 2,5-Dichlorobenzoyl Chloride
The starting material, 2,5-Dichlorobenzoyl chloride, is typically prepared from 2,5-Dichlorobenzoic acid.
Procedure:
-
To a flask containing 2,5-Dichlorobenzoic acid (1.0 equivalent), add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 80°C) for 2-3 hours until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,5-Dichlorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation. A typical yield for this step is quantitative.[3]
Route 2: Direct Amide Coupling using a Coupling Agent
An alternative to the Schotten-Baumann reaction is the direct coupling of 2,5-Dichlorobenzoic acid with glycine using a coupling agent. This approach is common in peptide synthesis and offers milder reaction conditions. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent.
Reaction Rationale and Mechanistic Insight
Coupling agents like DCC activate the carboxylic acid group of 2,5-Dichlorobenzoic acid, making it susceptible to nucleophilic attack by the amino group of glycine. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond, and the DCC is converted to a dicyclohexylurea (DCU) byproduct. The use of an additive like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and reduce racemization, though racemization is not a concern for glycine.
Caption: DCC Coupling Reaction Workflow
Experimental Protocol: DCC Coupling Synthesis
Materials:
-
2,5-Dichlorobenzoic acid
-
Glycine
-
Dicyclohexylcarbodiimide (DCC)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Citric acid solution (e.g., 5%)
-
Sodium bicarbonate solution (e.g., 5%)
-
Brine
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 2,5-Dichlorobenzoic acid (1.0 equivalent) and glycine (1.1 equivalents) in DMF. Cool the solution to 0°C in an ice bath.
-
Addition of Coupling Agent: Add a solution of DCC (1.1 equivalents) in DMF dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate and wash it with a small amount of DMF or ethyl acetate.
-
Dilute the filtrate with ethyl acetate and wash successively with 5% citric acid solution, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.
-
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Schotten-Baumann | Route 2: DCC Coupling |
| Starting Materials | 2,5-Dichlorobenzoyl chloride, Glycine | 2,5-Dichlorobenzoic acid, Glycine, DCC |
| Reagent Cost & Availability | 2,5-Dichlorobenzoyl chloride is more expensive and moisture-sensitive than the corresponding carboxylic acid. Thionyl chloride is corrosive. | 2,5-Dichlorobenzoic acid is generally cheaper and more stable. DCC is a common but relatively expensive reagent. |
| Reaction Conditions | Typically biphasic (aqueous/organic), requires careful pH and temperature control. | Anhydrous, milder conditions (often 0°C to room temperature). |
| Reaction Time | Generally faster (2-4 hours). | Typically longer (12-24 hours). |
| Byproducts | Inorganic salts (e.g., NaCl), which are easily removed by washing. | Dicyclohexylurea (DCU), which can be difficult to remove completely from the product. |
| Yield | Generally high yields are reported. | Yields can be variable and are often slightly lower than the Schotten-Baumann route. |
| Purity of Crude Product | Crude product is often of higher purity due to the ease of byproduct removal. | Crude product can be contaminated with DCU, requiring careful purification. |
| Scalability | Well-established and scalable for industrial production. | Scalability can be challenging due to the handling of large amounts of DCU precipitate. |
| Safety & Handling | Use of corrosive and lachrymatory thionyl chloride and 2,5-Dichlorobenzoyl chloride requires a well-ventilated fume hood and careful handling. | DCC is a potent skin sensitizer and requires careful handling to avoid contact. |
Conclusion and Recommendations
For large-scale, cost-effective synthesis of this compound, the Schotten-Baumann reaction (Route 1) is generally the preferred method. Its advantages include the use of less expensive reagents (on a larger scale, the in-house production of the acid chloride is economical), shorter reaction times, and a more straightforward work-up and purification process, leading to a purer crude product. The scalability of this method is also well-established in industrial settings.
The DCC coupling method (Route 2) , while offering milder reaction conditions, is better suited for smaller-scale laboratory syntheses where the cost of the coupling agent and the challenges associated with DCU removal are less of a concern. This route can be advantageous when the starting material is the carboxylic acid and the synthesis of the acid chloride is to be avoided.
Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or organization, including the desired scale of production, cost considerations, and available equipment and expertise.
References
The Unassuming Inactivity of 2-(2,5-Dichlorobenzamido)acetic Acid: A Comparative Analysis of Benzamido Derivatives in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of medicinal chemistry, the benzamido scaffold serves as a privileged structure, forming the backbone of a multitude of therapeutic agents. The biological activity of these derivatives can be exquisitely sensitive to subtle changes in their molecular architecture. This guide provides an in-depth comparative analysis of 2-(2,5-Dichlorobenzamido)acetic acid against other biologically active benzamido derivatives. By examining its role as a major metabolite of the potent proteasome inhibitor Ixazomib, and contrasting its structural features with those of active compounds like histone deacetylase (HDAC) inhibitors, we will elucidate the critical determinants of pharmacological activity within this chemical class. This guide will delve into the causality behind experimental designs, provide detailed protocols for relevant assays, and present a clear, data-driven comparison to inform future drug discovery efforts.
The Tale of Two Benzamides: Activity vs. Inactivity
The central thesis of this guide revolves around a compelling comparison: the potent, targeted activity of the anticancer drug Ixazomib versus the pharmacological inertness of its primary metabolite, this compound. This stark difference in biological effect, despite their structural similarity, offers a profound lesson in structure-activity relationships (SAR).
This compound , also known as N-(2,5-dichlorobenzoyl)glycine, is a significant metabolite of Ixazomib. However, extensive studies have shown that it is pharmacologically inactive. The key to understanding this inactivity lies in what it lacks: the boronic acid warhead that is the hallmark of Ixazomib's potent proteasome inhibitory activity.
In contrast, a diverse array of other benzamido derivatives exhibit significant biological activities, targeting a range of enzymes and receptors. This guide will focus on two prominent examples:
-
Proteasome Inhibitors: exemplified by Ixazomib, where a boronic acid moiety is crucial for covalent interaction with the proteasome's active site.
-
Histone Deacetylase (HDAC) Inhibitors: a class of anticancer agents where a zinc-binding group is a prerequisite for enzymatic inhibition.
By dissecting the structural requirements for these activities, we can appreciate why this compound, while a product of a potent drug's metabolism, does not share its therapeutic efficacy.
Physicochemical Properties: A First Pass at Bioactivity Potential
The journey of a drug from administration to its target is governed by its physicochemical properties. These properties, including lipophilicity, solubility, and membrane permeability, provide initial clues about a compound's potential for biological activity.
| Property | This compound | Representative Active Benzamido Derivative (e.g., a hypothetical HDAC inhibitor) |
| Molecular Weight | 248.06 g/mol | Varies, but often in the range of 300-500 g/mol |
| LogP (Lipophilicity) | ~2.5 (estimated) | Typically in the range of 2-4 for oral bioavailability |
| Aqueous Solubility | Low | Variable, often optimized for formulation |
| Hydrogen Bond Donors/Acceptors | 2 Donors, 3 Acceptors | Varies depending on the specific structure |
While the physicochemical properties of this compound fall within a range that might suggest some potential for cell permeability, they do not guarantee interaction with a biological target. The key differentiator, as we will explore, lies in the specific functional groups required for target engagement.
The Decisive Role of the Pharmacophore: A Structural Deep Dive
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The absence of a critical pharmacophoric element renders a molecule inactive, as is the case with this compound.
The Boronic Acid "Warhead" in Proteasome Inhibitors
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition is a validated strategy in cancer therapy. Benzamido-containing proteasome inhibitors like Ixazomib are designed to mimic a peptide substrate and interact with the N-terminal threonine residue in the β5 subunit of the 20S proteasome.
The boronic acid moiety is the indispensable "warhead" of Ixazomib. It forms a reversible covalent bond with the hydroxyl group of the active site threonine, effectively blocking the proteasome's chymotrypsin-like activity.
Caption: Mechanism of Proteasome Inhibition by Ixazomib.
In stark contrast, this compound, having undergone metabolic cleavage of the boronic acid-containing portion of Ixazomib, lacks this critical pharmacophore. Consequently, it is unable to form the necessary covalent bond with the proteasome's active site and is rendered inactive.
The Zinc-Binding Group in HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation. Their inhibition has emerged as a promising approach for cancer therapy. Many potent HDAC inhibitors are benzamide derivatives.
A common structural motif for HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. The ZBG is essential for chelating the zinc ion in the active site of the HDAC enzyme, thereby inhibiting its activity. Common ZBGs include hydroxamic acids, carboxylic acids, and o-aminoanilides.
Caption: General Mechanism of HDAC Inhibition by Benzamide Derivatives.
This compound possesses a carboxylic acid group, which can act as a weak ZBG. However, potent benzamide-based HDAC inhibitors typically have more elaborate structures, including an optimized linker and cap group, which are crucial for high-affinity binding. The simple structure of this compound is unlikely to provide the necessary interactions for potent HDAC inhibition when compared to designed HDAC inhibitors.
Experimental Data: The Ultimate Arbiter of Activity
While structural analysis provides a strong rationale for the inactivity of this compound, experimental data is the definitive proof. As it is primarily an inactive metabolite, there is a lack of extensive published data on its biological screening against various targets. However, the data available for its parent compound, Ixazomib, and for other active benzamido derivatives, provides a clear comparative context.
Table 1: Comparative Biological Activity of Benzamido Derivatives
| Compound | Target | Assay | IC50/EC50 | Reference |
| This compound | Various | Not widely tested | Inactive (inferred from its role as a metabolite) | [1][2] |
| Ixazomib | 20S Proteasome (β5 subunit) | Proteasome Inhibition Assay | 3.4 nM | [3] |
| Entinostat (MS-275) | HDAC1 | HDAC Inhibition Assay | 4.8 µM | [4] |
| Chidamide | HDAC1, 2, 3, 10 | HDAC Inhibition Assay | Sub-micromolar | [5] |
| Various Benzamide Analogs | Cancer Cell Lines (e.g., A549) | Cytotoxicity (MTT) Assay | Varies (µM range) |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
The data clearly illustrates the high potency of designed benzamido derivatives against their respective targets, with activity in the nanomolar to low micromolar range. In contrast, this compound is considered pharmacologically inactive.
Experimental Protocols: Methodologies for a Comparative Study
To empirically validate the comparative activity of benzamido derivatives, a series of well-established in vitro assays can be employed. Below are detailed protocols for the synthesis of a generic benzamido derivative and for key biological assays.
Synthesis of Benzamido Derivatives
A common method for the synthesis of benzamido derivatives is the coupling of a carboxylic acid with an amine using a peptide coupling agent.
Protocol 1: Synthesis of a Generic Benzamido Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (e.g., 2,5-dichlorobenzoic acid) (1 equivalent) and the amine (e.g., glycine methyl ester) (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Coupling Agent Addition: Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and an activator like Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired benzamido derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity Assays
Protocol 2: In Vitro Proteasome Inhibition Assay
This assay measures the chymotrypsin-like activity of the 20S proteasome.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5). Reconstitute purified 20S proteasome and the fluorogenic substrate Suc-LLVY-AMC in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Ixazomib and this compound) in the assay buffer.
-
Assay Procedure: In a 96-well black plate, add the test compounds and the 20S proteasome. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the reaction.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~380 nm, emission ~460 nm).
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: In Vitro HDAC Inhibition Assay
This assay measures the activity of a specific HDAC isozyme.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Reconstitute the recombinant human HDAC enzyme and the fluorogenic substrate.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Procedure: In a 96-well plate, add the test compounds and the HDAC enzyme. Incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Add the fluorogenic substrate to each well and incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Development: Add a developer solution containing a protease to stop the enzymatic reaction and generate a fluorescent signal. Incubate for a further 15 minutes at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Cell Viability (MTT) Assay
This colorimetric assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro | Atlantis Press [atlantis-press.com]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2,5-Dichlorobenzamido)acetic acid: A Comparative Study of RP-HPLC-UV and LC-MS/MS
Introduction
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The precise and accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and related impurities underpins the safety, efficacy, and quality of the final drug product. This guide focuses on 2-(2,5-Dichlorobenzamido)acetic acid, a molecule structurally related to components found in various pharmaceutical contexts, potentially as a synthetic intermediate or a metabolite.
Ensuring that an analytical method is fit for its purpose is achieved through a rigorous process known as method validation, guided by international standards such as the ICH Q2(R2) guideline.[1][2] However, the lifecycle of an analytical procedure is dynamic; methods are often updated, transferred between laboratories, or replaced with newer technologies. In these instances, a direct comparison is required to ensure consistency and reliability of results. This process is termed cross-validation .[3][4]
This guide provides an in-depth, experience-driven comparison of two ubiquitous analytical techniques for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust, cost-effective workhorse for quality control and routine analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity, high-selectivity analysis, especially in complex biological matrices.[5][6]
We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and outline a comprehensive cross-validation strategy. The objective is not merely to present procedures, but to explain the scientific rationale behind the experimental choices, empowering you to design and execute robust analytical protocols.
Chapter 1: The Analytical Challenge & Strategic Approach
The structure of this compound features a strong UV-absorbing benzoyl group, making it an excellent candidate for HPLC-UV detection. Its carboxylic acid moiety and amide linkage provide functional groups amenable to ionization for mass spectrometry. The choice between HPLC-UV and LC-MS/MS is therefore driven by the intended application.
-
For routine purity assessments or assays in simple matrices (e.g., drug substance), the simplicity and reliability of HPLC-UV are often sufficient.
-
For quantifying trace levels in complex matrices (e.g., plasma, urine) or for definitive identification of impurities, the superior sensitivity and selectivity of LC-MS/MS are indispensable to overcome matrix effects and interfering components.[7][8]
Our cross-validation plan is designed to demonstrate that for a given set of samples, both methods yield comparable and reliable quantitative data, ensuring that a transition from one method to another does not compromise data integrity.
Chapter 2: Methodologies & Experimental Protocols
Trustworthy protocols are self-validating systems. Therefore, each method includes system suitability tests (SSTs) as a prerequisite for analysis, ensuring the instrumentation is performing correctly before any samples are injected.
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Causality of Method Design: This method is designed for robustness and precision. A C18 column is selected for its versatility in retaining moderately polar compounds like our analyte. The mobile phase, a mixture of acetonitrile and acidified water, ensures good peak shape for the carboxylic acid moiety by suppressing its ionization (pH < pKa). The gradient elution allows for the timely elution of the analyte while separating it from potential impurities.
Detailed Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: Kromasil C18, 250 x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase A: 0.1% Orthophosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 230 nm (chosen based on typical absorbance for similar chlorinated benzoyl structures).[10]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 30 70 17.0 30 70 17.1 70 30 | 22.0 | 70 | 30 |
-
-
Sample Preparation (Dilute-and-Shoot for Drug Substance):
-
Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of water and acetonitrile (Diluent) to achieve a target concentration of ~0.5 mg/mL.
-
Vortex to dissolve and filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Prepare a standard solution of this compound at the target concentration.
-
Inject the standard solution six replicate times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 5000.
-
%RSD of Peak Area: ≤ 1.5%.[1]
-
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Causality of Method Design: This method prioritizes sensitivity and selectivity. A shorter column and faster gradient are used to increase throughput, which is possible due to the specificity of the MS/MS detector. The mobile phase uses formic acid, a volatile acid compatible with mass spectrometry, to facilitate protonation in the ESI source. Sample preparation involves protein precipitation, a common and effective technique for cleaning up biological samples before LC-MS analysis.[11] Multiple Reaction Monitoring (MRM) is used to selectively detect the parent ion and a specific fragment ion, virtually eliminating background noise.[7]
Detailed Experimental Protocol:
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm particle size.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 3.0 5 95 4.0 5 95 4.1 95 5 | 6.0 | 95 | 5 |
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI, Negative.
-
MRM Transition: To be determined experimentally by infusing a standard solution. For this compound (MW: 248.06), the parent ion [M-H]⁻ would be m/z 247.0. A plausible fragment would involve the loss of the glycine moiety.
-
Q1 (Parent Ion): 247.0 m/z
-
Q3 (Product Ion): e.g., 173.0 m/z (corresponding to the dichlorobenzoyl fragment)
-
-
Key Parameters: Dwell Time (100 ms), Collision Energy, Capillary Voltage to be optimized for maximum signal.
-
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 3 minutes to precipitate proteins.[10]
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an LC vial for analysis.
-
Chapter 3: Cross-Validation Study Design & Performance Comparison
The core of the cross-validation involves analyzing the same set of samples, prepared from a single stock, on both systems and comparing the results against predefined acceptance criteria.[14]
Comparative Performance Data
The following table summarizes the expected performance characteristics based on the validation of each method. The cross-validation study would serve to confirm these parameters and, most importantly, the final quantitative agreement.
| Validation Parameter | RP-HPLC-UV | LC-MS/MS | ICH Q2(R2) Guideline Reference |
| Specificity/Selectivity | Demonstrated by peak purity and resolution from adjacent peaks. May be susceptible to co-eluting impurities with similar UV spectra. | High. Demonstrated by unique MRM transition, eliminating matrix interference. | Ability to assess the analyte unequivocally in the presence of other components.[1] |
| Linearity (r²) | > 0.999 | > 0.995 | Direct proportionality of results to concentration.[1] |
| Range | 0.5 - 250 µg/mL | 1 - 5000 ng/mL | Interval between upper and lower concentration levels. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Closeness of test results to the true value.[1] |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 5.0%Intermediate: < 10.0% | Degree of scatter between a series of measurements.[1] |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~1 ng/mL | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Acceptance Criteria for Cross-Validation
For the cross-validation to be successful, the mean concentration determined by the LC-MS/MS method should be within ±15.0% of the mean concentration determined by the HPLC-UV method for each QC level.[14] This criterion ensures that any systematic bias between the two methods is within an acceptable range for making consistent decisions about product quality or study outcomes.
Conclusion
Cross-validation is not merely a regulatory checkbox; it is a fundamental scientific exercise that ensures the continuity and integrity of analytical data across the lifecycle of a pharmaceutical product. By demonstrating the comparability of an established RP-HPLC-UV method with a high-sensitivity LC-MS/MS method, a laboratory can confidently switch between techniques based on the specific analytical need—be it routine QC or specialized bioanalysis—without compromising data consistency. This guide provides the strategic framework and detailed protocols necessary to perform this comparison for this compound, grounding the process in the principles of scientific causality and regulatory compliance.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. e-b-f.eu [e-b-f.eu]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jchr.org [jchr.org]
- 10. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijisrt.com [ijisrt.com]
- 12. epa.gov [epa.gov]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of different coupling reagents for its synthesis
An Objective Guide to the Efficacy of Modern Peptide Coupling Reagents
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The critical step of forming the amide bond between amino acids is orchestrated by a class of reagents known as coupling reagents. The choice of this reagent profoundly impacts reaction efficiency, yield, stereochemical integrity, and the overall success of the synthesis, particularly with challenging or sterically hindered sequences.
This guide provides an in-depth comparison of the most common classes of coupling reagents used in modern peptide synthesis. We will delve into their mechanisms of action, objectively evaluate their performance based on experimental evidence, and provide a validated protocol for conducting your own comparative studies. As Senior Application Scientists, our goal is to explain not just the how, but the why behind reagent selection and protocol design, empowering you to optimize your peptide synthesis workflows.
The Fundamental Chemistry of Amide Bond Formation
The synthesis of a peptide bond is a condensation reaction that requires two key steps: activation of a carboxylic acid and subsequent acylation of an amino group.[1] The coupling reagent's primary role is to facilitate the first step, converting the carboxyl group into a reactive intermediate that is susceptible to nucleophilic attack by the amine of the incoming amino acid.[2]
However, this activation process introduces a significant risk: racemization. Racemization is the loss of chiral purity at the α-carbon of the activated amino acid, which can lead to diastereomeric impurities that are difficult to separate and can compromise the peptide's biological activity.[3] The main pathway for this loss of stereochemical integrity is through the formation of a planar 5(4H)-oxazolone intermediate.[3][4] The acidity of the α-carbon proton in this intermediate allows for its abstraction by a base, leading to a loss of stereochemistry before the amine attacks.[3] The ideal coupling reagent, therefore, must enable rapid activation and coupling while minimizing the formation or lifetime of this oxazolone intermediate.
Caption: General pathways for peptide bond formation and potential racemization.
A Comparative Analysis of Coupling Reagent Classes
Coupling reagents can be broadly categorized into several families, each with distinct characteristics, advantages, and disadvantages.
Carbodiimide Reagents
Examples: DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Carbodiimides were among the first coupling reagents developed and are still used due to their low cost.[2] They activate carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into an unreactive N-acylurea or cyclizing to form the problematic oxazolone, leading to significant racemization.[1][5]
To mitigate this, carbodiimides are almost always used with racemization-suppressing additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).[6][7] These additives trap the O-acylisourea intermediate to form more stable and selective active esters (OBt or OAt esters), which then react with the amine component.[1]
-
Expertise & Experience: While economical, DCC is often avoided in solid-phase peptide synthesis (SPPS) because its dicyclohexylurea (DCU) byproduct is insoluble and can precipitate on the resin, hindering subsequent steps.[2] DIC is preferred for SPPS as its diisopropylurea byproduct is more soluble and easily washed away.[7] EDC is water-soluble, making it the reagent of choice for conjugating peptides to proteins in aqueous solutions.[1][7]
Phosphonium Salt Reagents
Examples: BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP , PyAOP
Phosphonium salts were developed to generate OBt or OAt esters directly and reliably. They are highly efficient and generally result in low racemization.[4] The original BOP reagent is highly effective but has a significant drawback: it releases the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][7] This led to the development of safer and now more commonly used alternatives like PyBOP , where the dimethylamino groups are replaced by pyrrolidino groups, avoiding HMPA formation.[2]
-
Trustworthiness: Phosphonium reagents like PyBOP are generally considered very reliable. A key advantage over uronium/aminium salts is that they do not react with the N-terminal amine of the peptide, a side reaction known as guanidinylation that can terminate chain growth.[8] This makes them particularly suitable for segment condensations or cyclization reactions where activation may be slower.[9]
Aminium/Uronium Salt Reagents
Examples: HBTU , HATU , HCTU , COMU
This class of reagents is the most widely used in modern SPPS due to their high reactivity, fast reaction times, and excellent performance.[1] Though historically called uronium salts, structural studies have shown most (like HBTU and HATU) are actually aminium salts.[7] They react with the carboxylate to form OBt, OAt, or other active esters in situ.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): For many years, HBTU has been the workhorse of SPPS. It is reliable, efficient, and provides a good balance of reactivity and stability, ensuring low racemization for most applications.[7][10]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is demonstrably superior to HBTU, especially for "difficult" couplings involving sterically hindered amino acids or aggregation-prone sequences.[11] Its superiority stems from the HOAt moiety. The nitrogen at the 7-position of the azabenzotriazole ring provides anchimeric assistance, making the resulting OAt-ester more reactive than the OBt-ester from HBTU.[8][11] This leads to faster reactions and higher purity.[11]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU was developed as a more cost-effective alternative to HATU. The electron-withdrawing chlorine atom on the benzotriazole ring increases the reactivity of the active ester, making HCTU's performance comparable to HATU in many cases, but at a lower price point.[12]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a newer generation reagent based on OxymaPure, COMU offers coupling efficiencies comparable to HATU.[8] Its key advantages are that its precursors and byproducts are not explosive (unlike triazole-based reagents) and are highly water-soluble, aligning with green chemistry principles.[8][9]
Data Presentation: Coupling Reagent Performance Summary
| Reagent | Class | Relative Reactivity/Speed | Racemization Risk | Key Advantage(s) | Key Disadvantage(s) |
| DIC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | Low cost, soluble byproduct (DICU).[7] | Slower than onium salts; potential for side reactions.[1] |
| PyBOP | Phosphonium | High | Very Low | No guanidinylation byproduct; high efficiency.[8] | Higher cost than carbodiimides. |
| HBTU | Aminium | High | Low | Reliable workhorse; good balance of cost and performance.[10] | Less effective than HATU for difficult sequences.[11] |
| HCTU | Aminium | Very High | Very Low | Performance similar to HATU at a lower cost.[12] | Can cause guanidinylation if used in excess.[13] |
| HATU | Aminium | Very High | Very Low | Gold standard for difficult couplings; fastest kinetics.[7][11] | High cost; can cause guanidinylation.[13] |
| COMU | Aminium | Very High | Very Low | Non-explosive; "green" water-soluble byproducts.[8][9] | Limited solution stability compared to HBTU.[14] |
Experimental Protocol: Head-to-Head Efficacy Comparison
To provide a self-validating system for comparing coupling reagents, we describe a standardized protocol for the synthesis of the acyl carrier protein (ACP) fragment 65-74 (H-VQAAIDYING-OH). This sequence is a widely accepted benchmark for evaluating reagent performance due to its inherent difficulty.[11][12]
Materials
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids
-
Coupling Reagents to be tested (e.g., HBTU, HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Analytical RP-HPLC system
-
Mass Spectrometer
Step-by-Step Methodology
-
Resin Preparation: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes.
-
Drain and repeat the deprotection step for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (The Comparative Step):
-
Activation (Pre-activation Method): In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes. Causality Note: Pre-activation ensures the active ester is formed before addition to the resin, which can prevent side reactions like guanidinylation.[13]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature. Coupling time will vary based on the reagent (e.g., 15-20 minutes for HATU, 30-45 minutes for HBTU).
-
Monitoring: Perform a Kaiser test to confirm the reaction has gone to completion (absence of free primary amines).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence (N-I-Y(tBu)-D(OtBu)-I-A-A-Q(Trt)-V).
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2).
-
Cleavage and Precipitation:
-
Wash the peptide-resin with Dichloromethane (DCM) and dry it.
-
Add the cleavage cocktail and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.
-
-
Purification and Analysis:
-
Centrifuge to pellet the peptide and wash the pellet with cold ether.
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and assess purity. Compare the HPLC chromatograms of the crude products from different coupling reagents to objectively assess their efficacy.
-
Caption: Standard workflow for comparing coupling reagent efficacy in SPPS.
Conclusion and Recommendations
The selection of a peptide coupling reagent is a critical decision that balances reactivity, cost, and the specific challenges of the target sequence.
-
For routine, non-challenging syntheses, DIC/HOBt remains a cost-effective option, while HBTU offers a superior balance of speed and reliability.
-
For difficult sequences, those containing sterically hindered residues, or when speed is paramount, the higher reactivity of HATU is well-supported by experimental data to be the most effective choice, consistently delivering higher purity crude products.[11]
-
HCTU presents a compelling alternative, offering performance that rivals HATU at a more accessible price point.[12]
-
For applications prioritizing safety and environmental considerations, newer reagents like COMU are excellent choices due to their non-explosive nature and water-soluble byproducts.[9]
Ultimately, the optimal choice is context-dependent. By understanding the underlying mechanisms of action and employing standardized comparative protocols, researchers can make informed decisions to maximize the efficiency and success of their peptide synthesis endeavors.
References
- 1. bachem.com [bachem.com]
- 2. file.globalso.com [file.globalso.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. peptide.com [peptide.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. peptide.com [peptide.com]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
A Guide to the Spectroscopic Differentiation of 2-(2,5-Dichlorobenzamido)acetic Acid and Its Precursors
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of molecules is paramount. Unambiguous structural confirmation and purity assessment are non-negotiable for ensuring the safety and efficacy of therapeutic agents and their intermediates. 2-(2,5-Dichlorobenzamido)acetic acid is a molecule of interest, recognized as a metabolite of the proteasome inhibitor Ixazomib[1], and its synthesis involves the coupling of 2,5-Dichlorobenzoic acid and the fundamental amino acid, glycine.
This guide provides an in-depth spectroscopic comparison of the final product, this compound, with its starting materials. Leveraging Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, we will explore the distinct spectral fingerprints of each molecule. The objective is to equip researchers, scientists, and drug development professionals with the experimental data and foundational understanding necessary to monitor reaction progress, verify product formation, and identify any unreacted precursors, thereby ensuring the integrity of their chemical processes.
Molecular Structures and Synthesis Pathway
The formation of this compound is a classic example of amide bond synthesis, where the carboxyl group of 2,5-Dichlorobenzoic acid is activated and subsequently coupled with the amino group of glycine. This reaction creates a new molecular entity with a unique combination of structural features from both precursors.
Caption: Chemical structures of precursors and the final product.
The transformation from reactants to product yields a distinct spectroscopic signature. The disappearance of the zwitterionic characteristics of glycine and the carboxylic acid of the dichlorobenzoic acid, coupled with the emergence of amide and new carboxylic acid functionalities, provides clear markers for analysis.
Caption: Synthesis pathway from precursors to the final product.
Part 1: Spectroscopic Profiles of Precursors
A thorough understanding of the starting materials is the foundation for any comparative analysis.
Glycine (C₂H₅NO₂)
Glycine is the simplest proteinogenic amino acid. In its solid state, it exists as a zwitterion (a molecule with both positive and negative charges), which profoundly influences its spectroscopic properties.
-
FTIR Spectroscopy: The solid-state FTIR spectrum of glycine is dominated by its zwitterionic form. Key vibrational bands include a broad absorption from 2600 to 3100 cm⁻¹ due to the N-H stretching of the ammonium group (NH₃⁺).[2][3] The spectrum also features a strong asymmetric stretching vibration of the carboxylate group (COO⁻) around 1600 cm⁻¹ and a symmetric stretch near 1400 cm⁻¹.[2][4] The characteristic C=O stretching of a neutral carboxylic acid (~1700-1750 cm⁻¹) is absent.[5]
-
NMR Spectroscopy (¹H & ¹³C): In an aqueous solvent like D₂O, the acidic and amine protons exchange with the solvent. The ¹H NMR spectrum therefore shows a simple, sharp singlet for the two methylene (CH₂) protons at approximately 3.56 ppm.[6][7] The ¹³C NMR spectrum exhibits two distinct signals: one for the methylene carbon (~42.5 ppm) and one for the carboxylate carbon (~176.5 ppm).[8]
-
UV-Vis Spectroscopy: Lacking a significant chromophore, glycine does not absorb light in the near-UV and visible range. Its absorption begins to increase only at wavelengths below 240 nm.[9][10]
**1.2 2,5-Dichlorobenzoic Acid (C₇H₄Cl₂O₂)
This precursor is a substituted aromatic carboxylic acid. Its spectrum is characterized by features of both the dichlorinated benzene ring and the carboxylic acid group.
-
FTIR Spectroscopy: The spectrum is marked by a very broad O-H stretching band from the carboxylic acid's hydrogen-bonded dimer, typically spanning from 2500 to 3300 cm⁻¹. A strong, sharp carbonyl (C=O) stretching absorption is prominent around 1700 cm⁻¹.[11][12] Additional peaks corresponding to aromatic C-H stretching appear just above 3000 cm⁻¹, while C=C ring stretching vibrations are found in the 1400-1600 cm⁻¹ region.[13] C-Cl stretching vibrations can be observed in the lower frequency region, typically below 800 cm⁻¹.[13]
-
NMR Spectroscopy (¹H & ¹³C): The ¹H NMR spectrum in a solvent like DMSO-d₆ shows three distinct signals in the aromatic region. The proton at C6 (adjacent to the carboxylic acid) appears as a doublet around 7.7 ppm. The proton at C4 (between the two chlorine atoms) is a doublet of doublets around 7.6 ppm, and the proton at C3 is a doublet around 7.5 ppm. The acidic proton of the carboxyl group appears as a very broad singlet at a high chemical shift (~13.5 ppm), which would disappear upon D₂O exchange.[14][15] The ¹³C NMR spectrum shows signals for the carboxyl carbon (~166 ppm) and six aromatic carbons, with those bonded to chlorine atoms being significantly shifted.[16][17]
-
UV-Vis Spectroscopy: The dichlorinated benzene ring acts as a chromophore. The UV-Vis spectrum in a solvent like ethanol is expected to show absorption maxima (λmax) in the UV region, typically with peaks around 280-290 nm and a stronger absorption band at lower wavelengths.[18]
Part 2: Spectroscopic Profile of this compound (C₉H₇Cl₂NO₃)
The formation of the amide bond introduces new functional groups and extinguishes others, leading to a unique spectral fingerprint that is a composite of its precursors but distinctly different.
-
FTIR Spectroscopy: This technique provides the most direct evidence of the reaction.
-
Appearance of Amide Bands: The spectrum is now characterized by a sharp N-H stretching vibration around 3300 cm⁻¹. Two new, strong bands appear: the Amide I band (primarily C=O stretching) around 1650-1670 cm⁻¹ and the Amide II band (a mix of N-H bending and C-N stretching) around 1540-1560 cm⁻¹.
-
Retention and Modification of Other Groups: The broad O-H stretch from the new carboxylic acid moiety (from the glycine part) is present (2500-3300 cm⁻¹), as is its corresponding C=O stretch (~1720-1740 cm⁻¹). The aromatic C-H and C=C stretching bands from the dichlorobenzoyl group are retained.
-
Disappearance of Precursor Bands: Crucially, the zwitterionic COO⁻ and NH₃⁺ bands of glycine are gone. The distinct, sharp C=O peak of 2,5-Dichlorobenzoic acid at ~1700 cm⁻¹ is replaced by the amide and new carboxylic acid carbonyl signals.
-
-
NMR Spectroscopy (¹H & ¹³C): NMR confirms the covalent linkage between the two precursor fragments.
-
¹H NMR: The spectrum shows the three aromatic protons from the 2,5-dichlorobenzoyl moiety. A new doublet appears around 4.1-4.3 ppm, corresponding to the CH₂ group of the glycine residue, which is now coupled to the amide proton. The amide (N-H) proton itself appears as a triplet around 8.8-9.2 ppm. The carboxylic acid proton remains as a broad, exchangeable signal at high chemical shift.
-
¹³C NMR: The spectrum is more complex, showing signals for two distinct carbonyl carbons: the amide carbonyl (~166-168 ppm) and the carboxylic acid carbonyl (~171-172 ppm). It also contains signals for the CH₂ carbon (~41-43 ppm) and the aromatic carbons.
-
-
UV-Vis Spectroscopy: The UV-Vis spectrum is primarily dictated by the 2,5-dichlorobenzoyl chromophore. The λmax is expected to be similar to that of 2,5-Dichlorobenzoic acid, though slight shifts (solvatochromic and structural) may be observed due to the replacement of the -OH group with the -NHCH₂COOH group.
Part 3: Comparative Data Summary and Workflow
To facilitate direct comparison, the key spectroscopic data are summarized below. These values are illustrative and can vary slightly based on the solvent, concentration, and instrumentation used.
Comparative Spectroscopic Data
| Feature | Glycine | 2,5-Dichlorobenzoic Acid | This compound |
| FTIR (cm⁻¹) | |||
| O-H Stretch (Carboxyl) | Absent | 2500-3300 (very broad) | 2500-3300 (very broad) |
| N-H Stretch | 2600-3100 (Broad, NH₃⁺) | Absent | ~3300 (Sharp, Amide) |
| C=O Stretch (Carboxyl) | Absent (has COO⁻ at ~1600) | ~1700 (Sharp) | ~1725 (Sharp) |
| Amide I (C=O) | Absent | Absent | ~1660 (Strong) |
| Amide II (N-H) | Absent | Absent | ~1550 (Strong) |
| ¹H NMR (ppm) | |||
| -CH₂- | ~3.56 (singlet) | Absent | ~4.2 (doublet) |
| Aromatic -CH- | Absent | ~7.5-7.7 (3H, multiplets) | ~7.4-7.6 (3H, multiplets) |
| Amide -NH- | Absent | Absent | ~9.0 (triplet) |
| Carboxyl -OH | Exchangeable | ~13.5 (broad singlet) | Exchangeable (broad singlet) |
| UV-Vis (nm) | |||
| λmax | < 240 nm | ~285 nm | ~288 nm |
General Spectroscopic Analysis Workflow
The following workflow ensures a systematic and comprehensive analysis of the reaction.
Caption: Workflow for spectroscopic monitoring and analysis.
Part 4: Standard Operating Procedures (SOPs)
Adherence to standardized protocols is essential for reproducible and reliable data.
SOP 1: FTIR Sample Preparation and Analysis (KBr Pellet Method)
-
Preparation: Thoroughly grind 1-2 mg of the sample with ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking on the acquired spectrum.
SOP 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube. Ensure complete dissolution.
-
Shimming: Insert the tube into the NMR spectrometer. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use proton decoupling to simplify the spectrum.
-
Data Processing: Fourier transform the raw data. Perform phase and baseline correction. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
SOP 3: UV-Vis Sample Preparation and Analysis
-
Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that does not absorb in the analytical wavelength range (e.g., ethanol, methanol, or acetonitrile).
-
Stock Solution: Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL).
-
Dilution: Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 AU for optimal accuracy.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank with the sample cuvette and scan the desired wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Conclusion
The transformation of 2,5-Dichlorobenzoic acid and glycine into this compound is accompanied by a clear and definitive evolution of spectroscopic features. FTIR spectroscopy provides irrefutable evidence of amide bond formation through the appearance of characteristic Amide I and II bands. NMR spectroscopy confirms the new covalent structure, revealing key shifts and coupling patterns in the methylene and amide protons. Finally, UV-Vis spectroscopy serves as a useful tool for quantifying the aromatic component of the molecule. By employing these techniques in concert, researchers can confidently track the synthesis, confirm the identity, and assess the purity of their target compound, upholding the principles of scientific integrity and quality control in drug development and chemical research.
References
- 1. WO2019038406A1 - Process for making ixazomib or intermediates therefor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational spectrum of glycine molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational Spectroscopic Study of Glycine Molecule – Material Science Research India [materialsciencejournal.org]
- 6. hmdb.ca [hmdb.ca]
- 7. Glycine(56-40-6) 1H NMR spectrum [chemicalbook.com]
- 8. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UV-Vis Spectrum of Glycine | SIELC Technologies [sielc.com]
- 10. Light-induced effects in glycine aqueous solution studied by Fourier transform infrared-emission spectroscopy and ultraviolet-visible spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,5-Dichlorobenzoic acid(50-79-3) IR Spectrum [chemicalbook.com]
- 12. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]
- 13. ijastems.org [ijastems.org]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. 2,5-Dichlorobenzoic acid(50-79-3) 13C NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]
A Senior Application Scientist's Guide to Purity Analysis of 2-(2,5-Dichlorobenzamido)acetic acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the integrity of the final Active Pharmaceutical Ingredient (API) is paramount. This integrity begins with the quality of the starting materials and intermediates. 2-(2,5-Dichlorobenzamido)acetic acid is a key intermediate in the synthesis of several pharmaceutical compounds, most notably as a precursor to the proteasome inhibitor Ixazomib, used in the treatment of multiple myeloma[1][2]. The presence of even minor impurities in this intermediate can lead to the formation of undesired side-products, reduce reaction yields, and introduce potentially toxic components into the final drug substance.
Analytical Methodologies: An Orthogonal Approach to Purity Verification
The choice of analytical techniques is driven by the need for a holistic understanding of the sample. No single method can reveal all aspects of a compound's purity. By combining chromatography for separation and quantification with spectroscopy for structural confirmation, we create a self-validating system.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, providing high-resolution separation of the main compound from its organic impurities. By using a UV detector, we can quantify the relative amounts of each component based on their absorbance, reported as area percentage (Area %). This method is excellent for detecting impurities with a chromophore similar to the parent molecule.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides an atomic-level view of the molecule's structure. Its primary role here is to confirm the identity of this compound. Crucially, it also serves to detect impurities that may be missed by HPLC, such as those lacking a UV chromophore (e.g., residual solvents) or those that co-elute with the main peak. Quantitative NMR (qNMR) can offer a highly accurate purity assessment when an internal standard is used[3].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique confirms the molecular weight of the primary compound, providing definitive evidence of its identity.[4] Furthermore, by analyzing the mass-to-charge ratio (m/z) of impurity peaks separated by the LC, we can often deduce their molecular formulas, offering critical clues to their identity and origin (e.g., unreacted starting materials, degradation products).[5][6]
Below is a visualization of the comprehensive workflow employed for this comparative analysis.
Comparative Data Analysis
Samples of this compound were procured from three distinct suppliers and subjected to the analytical protocols detailed in the latter part of this guide. The results are summarized below.
Table 1: Purity and Impurity Profile by HPLC-UV
| Supplier | Purity by HPLC (Area %) | Number of Impurities Detected (>0.05%) | Major Impurity (Area %) | Retention Time of Major Impurity (min) |
| Supplier A | 99.65% | 3 | 0.21% | 11.2 |
| Supplier B | 98.81% | 5 | 0.75% | 7.8 |
| Supplier C | 99.89% | 1 | 0.08% | 11.2 |
Table 2: Structural and Purity Insights from ¹H NMR Spectroscopy
| Supplier | Structural Confirmation | Key Diagnostic Signals¹ | Detectable Impurities |
| Supplier A | Confirmed | Consistent with structure | Trace residual Dichloromethane (DCM) at ~5.3 ppm. |
| Supplier B | Confirmed | Consistent with structure | Signal at ~4.1 ppm, inconsistent with starting materials or product. |
| Supplier C | Confirmed | Consistent with structure | No significant impurities or residual solvents detected. |
| ¹Key signals include the carboxylic acid proton (~12 ppm, broad), amide proton (~9 ppm), and aromatic protons (~7.5-7.7 ppm)[7]. |
Table 3: Molecular Weight and Impurity Identification by LC-MS
| Supplier | Expected MW Confirmation [M-H]⁻ (m/z 248.0) | Mass of Major Impurity [M-H]⁻ | Postulated Identity of Major Impurity |
| Supplier A | Confirmed | m/z 262.0 | Methyl 2-(2,5-dichlorobenzamido)acetate (Methyl Ester) |
| Supplier B | Confirmed | m/z 189.0 | 2,5-Dichlorobenzoic acid (Starting Material) |
| Supplier C | Confirmed | m/z 262.0 | Methyl 2-(2,5-dichlorobenzamido)acetate (Trace) |
Discussion and Scientific Interpretation
The combination of these orthogonal techniques provides a clear and actionable picture of product quality from each supplier.
-
Supplier C emerges as the provider of the highest quality material. It exhibits the highest purity by HPLC (99.89%), contains only one minor impurity at a very low level (0.08%), and shows no detectable residual solvents or starting materials by NMR or LC-MS. The trace impurity identified is the methyl ester of the product, a common process-related impurity that is present at a negligible level. For applications in cGMP synthesis or sensitive biological assays, this level of purity is highly desirable.
-
Supplier A provides a high-purity product (99.65% by HPLC), but the ¹H NMR analysis was critical in identifying the presence of residual dichloromethane (DCM), a Class 2 solvent. While the level is low, its presence may be unacceptable for certain pharmaceutical applications without further purification. The major impurity was identified as the methyl ester, likely from a methanol-containing step in the synthesis or purification.
-
Supplier B 's material is of significantly lower quality. The HPLC purity is below 99%, and more importantly, the major impurity was identified by LC-MS as 2,5-dichlorobenzoic acid, one of the key starting materials for the synthesis. This suggests an incomplete reaction or inefficient downstream purification. The presence of unreacted starting material is highly problematic as it can interfere with subsequent synthetic steps. The additional unidentifiable signal in the NMR spectrum further underscores concerns about the control of their manufacturing process.
This multi-faceted analysis demonstrates that a high percentage on an HPLC chromatogram does not tell the whole story. The structural and mass data from NMR and LC-MS, respectively, are indispensable for making an informed decision.
Experimental Protocols
The following are the detailed, step-by-step protocols used for the analyses described in this guide.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify the main component and any organic impurities.[8][9]
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a 1 mg/mL stock solution.
-
Procedure:
-
Equilibrate the system with the initial mobile phase composition for at least 20 minutes.
-
Inject the diluent as a blank to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Structural Confirmation by ¹H NMR Spectroscopy
This protocol confirms the chemical structure and identifies non-UV active impurities.[10]
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Procedure:
-
Acquire a standard one-dimensional proton (¹H) spectrum.
-
Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration if quantitation is needed.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all relevant peaks.
-
Compare the chemical shifts, splitting patterns, and integrations with the expected structure of this compound.
-
Specifically check for characteristic peaks of common residual solvents (e.g., DCM at ~5.3 ppm, Acetone at ~2.1 ppm) and starting materials.
-
Molecular Weight Confirmation by LC-MS
This method verifies the molecular weight of the analyte and provides mass information for impurities.
-
Instrumentation: HPLC system (as described above) coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
-
LC Method: The same HPLC method as described in Protocol 1 can be used.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂) Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Scan Range: m/z 100 - 500
-
-
Procedure:
-
Inject the prepared sample solution (1 mg/mL).
-
Extract the ion chromatogram for the expected deprotonated molecule [M-H]⁻ of this compound (C₉H₇Cl₂NO₃, MW 249.07), which is m/z 248.0.
-
Examine the mass spectrum of the main LC peak to confirm this mass.
-
Examine the mass spectra of any significant impurity peaks to determine their molecular weight and aid in their identification.
-
References
- 1. This compound (667403-46-5) [farmasino.net]
- 2. wjpls.org [wjpls.org]
- 3. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jchr.org [jchr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. openaccesspub.org [openaccesspub.org]
A Comparative Guide to the Purification of 2-(2,5-Dichlorobenzamido)acetic acid
For researchers, scientists, and professionals in drug development, the purity of intermediates is paramount to the success of a synthetic campaign and the quality of the final active pharmaceutical ingredient (API). 2-(2,5-Dichlorobenzamido)acetic acid, a key intermediate in the synthesis of the proteasome inhibitor Ixazomib[1], is no exception. The presence of unreacted starting materials, byproducts, or residual solvents can significantly impact downstream reaction yields, introduce impurities that are difficult to remove, and ultimately compromise the safety and efficacy of the final drug product.
This guide provides a comprehensive comparison of common purification methods for this compound, supported by experimental insights and data derived from established synthetic processes. We will delve into the mechanistic principles behind each technique, offering detailed protocols and a comparative analysis to aid in the selection of the most appropriate purification strategy for your specific needs.
Understanding the Impurity Profile
The synthesis of this compound typically involves the acylation of glycine with 2,5-dichlorobenzoyl chloride or the coupling of 2,5-dichlorobenzoic acid with a glycine ester. Potential impurities, therefore, include:
-
Unreacted Starting Materials: 2,5-dichlorobenzoic acid, glycine or its ester.
-
Byproducts of Coupling Reagents: Such as those derived from carbodiimides or other activating agents.
-
Side-Reaction Products: Including over-acylated species or products of side reactions involving residual solvents.
The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity of the product.
Comparative Analysis of Purification Methods
The most common and effective methods for the purification of this compound and similar N-acyl amino acids are acid-base extraction, recrystallization, and column chromatography. Below, we compare these methods based on key performance indicators.
| Parameter | Acid-Base Extraction & Recrystallization | Column Chromatography |
| Purity Achieved | High (>98%) | Very High (>99%) |
| Yield | Good to High (typically >80%) | Moderate to High (can be lower due to product loss on the column) |
| Scalability | Excellent | Good, but can be challenging for very large quantities |
| Solvent Consumption | Moderate | High |
| Time & Labor | Moderate | High |
| Cost-Effectiveness | High | Moderate |
Method 1: Acid-Base Extraction Followed by Recrystallization
This classical and highly effective method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. The subsequent recrystallization step further purifies the product based on differences in solubility between the desired compound and any remaining impurities.
Expertise & Experience: The Rationale Behind the Protocol
The choice of an aqueous basic solution (like potassium carbonate) for the extraction is critical. The base deprotonates the carboxylic acid of this compound, forming a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, while basic impurities will also be extracted into the aqueous acidic washes. The subsequent acidification of the aqueous layer reprotonates the carboxylate, causing the purified carboxylic acid to precipitate out of the aqueous solution. The final recrystallization from a suitable solvent system, like ethyl acetate, removes any remaining closely-related impurities. A patent for the synthesis of Ixazomib demonstrates that a similar washing and isolation procedure can yield the desired intermediate with a purity of 98.9% by HPLC[2][3].
Experimental Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
Water
-
10% aqueous potassium carbonate solution
-
1% aqueous phosphoric acid solution
-
Brine
-
-
Isolation: The product may precipitate or be isolated from the organic layer. In some patented processes, after washing, the product is isolated by adding ethyl acetate, stirring, and then filtering the resulting solid[2][3].
-
Recrystallization:
-
Transfer the isolated solid to a clean flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.
-
Dry the purified crystals under vacuum.
-
Visualization of the Workflow
References
Performance of different chromatography columns for 2-(2,5-Dichlorobenzamido)acetic acid analysis
An Expert's Comparative Guide to Selecting the Optimal HPLC Column for the Analysis of 2-(2,5-Dichlorobenzamido)acetic Acid
In the landscape of pharmaceutical development and quality control, the precise and robust analysis of active pharmaceutical ingredients (APIs) and their related substances is paramount. Impurities, even at trace levels, can have significant impacts on the safety and efficacy of a drug product. This compound is a potential process-related impurity or degradant associated with certain APIs, and its effective separation presents a common analytical challenge. Its acidic nature and structural similarity to potential parent compounds necessitate a carefully optimized chromatographic method.
This guide provides a comprehensive comparison of different reversed-phase HPLC columns for the analysis of this compound. We will delve into the rationale behind column selection, present a detailed experimental protocol for a comparative study, and analyze the performance of several common stationary phases. Our objective is to equip researchers, analytical scientists, and drug development professionals with the insights needed to make an informed decision for their specific analytical needs.
The Analytical Challenge: Structure and Separation Theory
This compound is a moderately polar molecule containing both a carboxylic acid group, which is ionizable, and a dichlorinated aromatic ring, which imparts significant hydrophobicity. The key to its successful chromatographic separation lies in managing these competing characteristics. The choice of stationary phase is critical in exploiting subtle differences in hydrophobicity, aromaticity, and hydrogen bonding potential between the analyte, the API, and other related substances.
In this guide, we compare four common reversed-phase stationary phases:
-
C18 (L1): A traditional, highly hydrophobic phase providing strong retention for non-polar compounds.
-
C8 (L7): A less hydrophobic phase than C18, often used to reduce analysis time for strongly retained compounds.
-
Phenyl-Hexyl (L11): A phase offering alternative selectivity through π-π interactions with the aromatic ring of the analyte.
-
Polar-Embedded (L60): A phase containing a polar group (e.g., amide or carbamate) embedded in the alkyl chain, designed to provide balanced retention for both polar and non-polar analytes and improved peak shape for bases.
Experimental Design and Methodology
The following protocol was designed to provide a robust comparison of the selected columns under identical mobile phase and system conditions.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample: A solution containing this compound (Impurity A), a hypothetical API (API-X), and another related impurity (Impurity B) at a concentration of 10 µg/mL each in 50:50 Water:Acetonitrile.
Experimental Workflow
The workflow for this comparative analysis is straightforward, ensuring a fair and direct comparison of the column performances.
Caption: Workflow for comparative column performance evaluation.
Results: A Head-to-Head Comparison
The performance of each column was evaluated based on key chromatographic parameters: retention time (t R), resolution (R s), selectivity (α), and USP tailing factor (T f). The results are summarized in the table below.
| Column (Stationary Phase) | Analyte | Retention Time (t R, min) | Resolution (R s) vs. API-X | Selectivity (α) vs. API-X | Tailing Factor (T f) |
| C18 | Impurity B | 8.2 | 3.5 | 1.15 | 1.1 |
| API-X | 9.1 | - | - | 1.2 | |
| Impurity A | 10.5 | 4.2 | 1.18 | 1.3 | |
| C8 | Impurity B | 7.1 | 3.1 | 1.14 | 1.1 |
| API-X | 7.9 | - | - | 1.2 | |
| Impurity A | 9.0 | 3.8 | 1.16 | 1.3 | |
| Phenyl-Hexyl | API-X | 8.5 | - | - | 1.1 |
| Impurity B | 9.5 | 3.0 | 1.12 | 1.0 | |
| Impurity A | 11.2 | 5.5 | 1.21 | 1.1 | |
| Polar-Embedded | Impurity A | 7.5 | 4.8 | 1.25 | 1.0 |
| Impurity B | 8.8 | 3.2 | 1.13 | 1.1 | |
| API-X | 9.7 | - | - | 1.1 |
Discussion: Interpreting the Performance Data
The choice of an optimal column depends on the specific goals of the analysis, such as speed, resolution of the most critical pair, or overall peak shape.
C18 and C8 Columns: The Hydrophobic Workhorses
Both the C18 and C8 columns provided adequate separation of all three components, driven primarily by hydrophobic interactions. The C18 column, with its longer alkyl chains, offered stronger retention, leading to longer analysis times but also slightly better resolution between the API and Impurity A. The C8 column provided a faster analysis with a slight compromise in resolution, which may be acceptable for routine quality control if the resolution remains well above the system suitability requirement (typically R s > 2.0). The tailing factor for Impurity A was slightly higher on these purely alkyl phases, which can be common for acidic compounds due to interactions with residual silanols on the silica surface.
Phenyl-Hexyl Column: Leveraging Aromatic Interactions
The Phenyl-Hexyl column demonstrated a different selectivity profile. Notably, it showed a significant increase in the retention time and resolution for Impurity A. This is attributed to the π-π interactions between the phenyl rings of the stationary phase and the dichlorobenzamido ring of the analyte. This unique interaction mechanism not only improved the resolution but also changed the elution order of the API and Impurity B, which can be highly beneficial in resolving co-eluting peaks. The peak shape for all components was excellent, with tailing factors close to 1.0.
Polar-Embedded Column: Balancing Retention and Peak Shape
The Polar-Embedded column provided the best overall performance for this specific separation. It offered excellent resolution and the best peak shape (Tailing Factor = 1.0) for the acidic Impurity A. The embedded polar group helps to shield the analyte from interacting with acidic silanols on the silica surface, reducing peak tailing. Furthermore, this column chemistry provided a unique selectivity, eluting Impurity A before the other two components, which could be advantageous in complex sample matrices. This demonstrates the utility of polar-embedded phases for achieving symmetric peaks for ionizable compounds.
Conclusion and Recommendations
Based on this comparative study, the Phenyl-Hexyl and Polar-Embedded columns are highly recommended for the analysis of this compound.
-
The Phenyl-Hexyl column is the top choice if maximizing resolution and exploiting alternative selectivity are the primary goals. Its ability to engage in π-π interactions provides a powerful tool for separating aromatic isomers or structurally similar compounds.
-
The Polar-Embedded column is recommended for robust, routine methods where excellent peak shape and balanced retention are critical. Its resistance to peak tailing for acidic compounds makes it a reliable choice for quantitative analysis.
While traditional C18 and C8 columns can perform the separation, they may require more mobile phase optimization to improve peak shape for acidic analytes like this compound. The final choice will always depend on the specific sample matrix and the overall objectives of the analytical method.
Safety Operating Guide
Proper Disposal of 2-(2,5-Dichlorobenzamido)acetic acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2,5-Dichlorobenzamido)acetic acid (CAS No. 667403-46-5), a compound utilized in various research and development applications. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Understanding the Hazard Profile
Before handling or disposing of this compound, it is imperative to understand its inherent hazards. According to its Safety Data Sheet (SDS), this compound presents multiple risks that dictate its handling and disposal requirements.
Table 1: Hazard Identification of this compound
| Hazard Classification | GHS Hazard Statement | Key Considerations |
| Acute Oral Toxicity | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in areas where this compound is handled. |
| Serious Eye Damage | H318: Causes serious eye damage | Direct contact can lead to severe and potentially irreversible eye injury. |
| Skin Sensitization | H317: May cause an allergic skin reaction | Repeated skin contact may lead to the development of an allergic rash. |
| Respiratory Irritation | H335: May cause respiratory irritation | Avoid inhaling dust or aerosols. Handle in a well-ventilated area or with local exhaust ventilation. |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life | This compound poses a significant threat to aquatic ecosystems. Prevent release into the environment. |
| Chronic Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects | Long-term exposure can have adverse effects on aquatic organisms. |
Due to its classification as "very toxic to aquatic life," this compound must not be disposed of down the drain. Improper disposal can lead to significant environmental contamination.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE includes:
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for signs of degradation or punctures before use.[1]
-
Protective Clothing: A laboratory coat is required to protect against skin contact.[2]
-
Respiratory Protection: If handling the solid form and dust generation is likely, a NIOSH-approved respirator should be used in accordance with your institution's respiratory protection program.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal plant. The following steps provide a clear workflow for laboratory personnel.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Contaminated materials such as weigh boats, paper towels, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
This is a halogenated organic acid waste stream . Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Never mix with incompatible wastes such as strong bases or oxidizing agents.[4][5]
-
Step 2: Container Selection and Labeling
The choice of container and proper labeling are regulatory requirements and essential for safety.
-
Container Requirements:
-
Labeling:
-
All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
An accurate estimation of the concentration and volume of all components in the container.
-
The associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
The date the container was started.
-
-
Step 3: Storage Pending Disposal
Proper storage of hazardous waste containers is crucial to maintain a safe laboratory environment.
-
Store waste containers in a designated satellite accumulation area.
-
Ensure secondary containment is used for all liquid waste containers to capture any potential leaks or spills.[4]
-
Store away from incompatible materials.
Step 4: Arranging for Disposal
Once the waste container is full, or if it has been in storage for an extended period (check your institution's guidelines), it must be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills and Exposures
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
Spills: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.[6]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

